Fmoc-Ala-OPfp
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453673 | |
| Record name | Fmoc-Ala-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-86-8 | |
| Record name | Fmoc-Ala-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-alanin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-Ala-OPfp: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester, commonly abbreviated as Fmoc-Ala-OPfp, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). Its unique chemical architecture, featuring a base-labile Fmoc protecting group and a highly activated pentafluorophenyl ester, facilitates the efficient and stereochemically pure incorporation of alanine residues into peptide chains. This guide provides an in-depth overview of the properties, experimental protocols, and applications of this compound.
Core Properties of this compound
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester | [2][3] |
| Synonyms | Fmoc-L-Ala-OPfp, Fmoc-Alanine-OPfp | [2][3] |
| CAS Number | 86060-86-8 | [1][2] |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1][2] |
| Molecular Weight | 477.38 g/mol | [1][2] |
| Appearance | White to yellow powder | [1][2] |
| Melting Point | 170 - 185 °C | [1] |
| Optical Rotation | [α]D²⁰ = -20 ± 2° (c=1 in CHCl₃) | [1] |
| Solubility | Soluble in water or 1% acetic acid. | |
| Storage Temperature | 2-8°C | [1][2][3] |
Spectroscopic Data
While specific spectra are typically found in manufacturer-provided Certificates of Analysis, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the fluorenyl group, the protons of the alanine residue (α-CH and β-CH₃), and the methine proton of the Fmoc group.
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester and carbamate, the aromatic carbons of the fluorenyl and pentafluorophenyl rings, and the aliphatic carbons of the alanine and Fmoc groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (477.38 g/mol ), along with characteristic fragmentation patterns.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl ester is a highly reactive leaving group, allowing for efficient amide bond formation with the free N-terminal amine of a growing peptide chain attached to a solid support.
Experimental Protocol: Coupling of this compound in SPPS
The following is a generalized protocol for the coupling of this compound to a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling additives (e.g., HOBt, DIEA) - optional, but can enhance reaction speed and reduce side reactions.
-
Washing solvents (e.g., DMF, Dichloromethane (DCM))
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: The Fmoc-deprotected peptide-resin is swelled in DMF in a reaction vessel.
-
Coupling Reaction:
-
A solution of this compound (typically 1.5-3 equivalents relative to the resin loading) in DMF is prepared.
-
Optional: A coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.5-3 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (1.5-3 equivalents) can be added to the this compound solution.
-
The activated amino acid solution is added to the swollen resin.
-
The reaction is allowed to proceed at room temperature with gentle agitation for 1-2 hours. Reaction completion can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection: The Fmoc protecting group from the newly added alanine residue is removed by treating the resin with a 20% solution of piperidine in DMF. This liberates the N-terminal amine for the next coupling cycle.
-
Washing: The resin is again washed extensively with DMF and DCM to remove residual piperidine and the Fmoc-adduct.
This cycle of coupling, washing, and deprotection is repeated to elongate the peptide chain.
Logical Workflow for this compound in SPPS
The following diagram illustrates the key steps in a single coupling cycle using this compound in solid-phase peptide synthesis.
Caption: Workflow for a single amino acid coupling cycle using this compound in SPPS.
Signaling Pathways and Biological Context
This compound itself is a synthetic reagent and is not directly involved in biological signaling pathways. However, the peptides synthesized using this building block can be designed to interact with a wide array of biological targets. Alanine, being a simple, non-polar amino acid, can play a crucial role in the structure and function of peptides, influencing their folding, stability, and interaction with receptors or enzymes. Therefore, the use of this compound is fundamental in the synthesis of peptides for a broad range of research areas, including drug discovery, proteomics, and materials science.
References
A Technical Guide to Fmoc-Ala-OPfp: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp), a key reagent in modern peptide synthesis. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.
Chemical Identity and Properties
This compound is a white to yellow crystalline powder. It is an activated ester of Fmoc-L-alanine, designed for efficient peptide bond formation. The pentafluorophenyl (Pfp) group is a highly effective leaving group, which significantly enhances the reactivity of the carboxyl group of alanine, facilitating rapid and efficient coupling to a free amino group.
Chemical Structure
IUPAC Name: (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
The structure consists of three key moieties:
-
L-Alanine: The core amino acid.
-
Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group of alanine.
-
Pentafluorophenyl (Pfp) ester: An activating group for the carboxyl group of alanine.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 86060-86-8 |
| Molecular Formula | C₂₄H₁₆F₅NO₄ |
| Molecular Weight | 477.38 g/mol |
| Appearance | White to yellow powder |
| Melting Point | 181.0 to 185.0 °C |
| Boiling Point | 574.072 °C at 760 mmHg |
| Density | 1.426 g/cm³ |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise assembly of a peptide chain on a solid support (resin). The Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a mild base (deprotection), followed by the coupling of the next Fmoc-protected amino acid. The high reactivity of the Pfp ester in this compound ensures a high-yield coupling reaction.
The general workflow for incorporating an alanine residue using this compound in SPPS is depicted below.
Experimental Protocol: Single Coupling Cycle in Fmoc-SPPS
This protocol outlines the manual steps for the incorporation of an alanine residue into a growing peptide chain on a solid support using this compound.
Materials and Reagents
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Solvent: DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Reaction vessel for manual SPPS
-
Shaker or vortexer
Procedure
Step 1: Resin Swelling (if starting)
-
Place the resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
Step 3: Coupling of this compound
-
Dissolve 2 to 3 equivalents of this compound (relative to the initial resin loading) in DMF.
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. The high reactivity of the Pfp ester typically leads to rapid coupling, often complete within 15-60 minutes.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.
Step 4: Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin to remove excess reagents and by-products. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
IPA (3 times)
-
The resulting peptide-resin, now one alanine residue longer and with a terminal Fmoc group, is ready for the next cycle of deprotection and coupling.
The logical relationship between the key steps and checks in the SPPS protocol is illustrated in the diagram below.
Synthesis and Purification of Fmoc-Ala-OPfp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). This document details the underlying chemistry, experimental protocols, and purification strategies, presenting quantitative data in a structured format for clarity and comparability.
Introduction
This compound is a widely utilized activated amino acid derivative in peptide synthesis. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient amide bond formation under mild conditions, which is crucial for minimizing side reactions and preserving the integrity of the growing peptide chain. The use of pre-formed Fmoc-amino acid-OPfp esters is particularly advantageous in automated SPPS, where they can be simply dissolved and added to the resin. For certain applications, the addition of 1-hydroxybenzotriazole (HOBt) has been recommended to further enhance reactivity.
This guide will focus on the prevalent method for synthesizing this compound: the direct esterification of Fmoc-Ala-OH with pentafluorophenol using a coupling agent. Subsequent sections will detail the purification of the crude product to achieve the high purity required for successful peptide synthesis.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of Fmoc-L-alanine (Fmoc-Ala-OH) with pentafluorophenol. This reaction is typically facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid of Fmoc-Ala-OH for nucleophilic attack by the hydroxyl group of pentafluorophenol.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of Fmoc-amino acid pentafluorophenyl esters.
Materials:
-
Fmoc-L-alanine (Fmoc-Ala-OH)
-
Pentafluorophenol (Pfp-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Fmoc-Ala-OH (1 equivalent) and pentafluorophenol (1.05 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise to the cooled solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of cold THF or ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with a 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification of this compound
High purity of this compound is essential for successful peptide synthesis to avoid the introduction of impurities into the final peptide product. The primary methods for purification are recrystallization and column chromatography.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexane (or other non-polar solvents like petroleum ether or heptane)
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
To induce further crystallization, slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to stand at room temperature for several hours, and then place it in a refrigerator (2-8 °C) to complete the crystallization process.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified this compound under vacuum.
Experimental Protocol: Purification by Column Chromatography
For impurities that are difficult to remove by recrystallization, flash column chromatography is a suitable alternative.
Materials:
-
Crude this compound
-
Silica gel for flash chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the column.
-
Elute the column with a mixture of ethyl acetate and hexane (e.g., a gradient of 10-50% ethyl acetate in hexane). A common starting point is 50% ethyl acetate in hexane.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
Caption: Purification workflows for this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Synthesis and Purification of this compound - Quantitative Data
| Parameter | Value | Reference/Comment |
| Synthesis | ||
| Typical Yield (Crude) | 85-95% | Dependent on reaction scale and conditions. |
| Purification | ||
| Recovery (Recrystallization) | 70-90% | Dependent on the purity of the crude material. |
| Recovery (Column Chromatography) | 60-85% | Dependent on loading and separation efficiency. |
| Final Product | ||
| Purity (by HPLC) | ≥98.0% | Commercial-grade purity. |
| Appearance | White to off-white crystalline powder | Visual inspection. |
| Melting Point | 170-185 °C | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₁₆F₅NO₄ |
| Molecular Weight | 477.38 g/mol |
| CAS Number | 86060-86-8 |
| Appearance | White to off-white powder |
| Melting Point | 170-185 °C[1] |
| Storage Temperature | 2-8 °C |
Conclusion
The synthesis and purification of this compound are well-established processes that are fundamental to the field of peptide chemistry. The direct esterification of Fmoc-Ala-OH with pentafluorophenol using DCC as a coupling agent provides a reliable route to the crude product. Subsequent purification, primarily through recrystallization or column chromatography, is critical to achieving the high purity necessary for its application in solid-phase peptide synthesis. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and peptide science, ensuring the consistent and high-quality production of this essential reagent.
References
Technical Guide: Fmoc-Ala-OPfp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-L-Ala-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester), a critical reagent in modern solid-phase peptide synthesis (SPPS). It details the physicochemical properties of the compound and provides comprehensive experimental protocols for its application.
Core Compound Data
Fmoc-L-Ala-OPfp is an activated amino acid derivative widely used for the efficient incorporation of alanine residues into a growing peptide chain. The pentafluorophenyl (Pfp) ester group serves as an excellent leaving group, facilitating a rapid and efficient coupling reaction.
| Parameter | Value | Citations |
| CAS Number | 86060-86-8 | [1][2][3][4][5] |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1][2][3][4][5] |
| Molecular Weight | 477.38 g/mol (also cited as 477.4 g/mol ) | [1][2][3][4][5] |
| Appearance | White to light yellow powder | [1][4] |
| Purity | ≥96.0% (HPLC) | [3] |
| Storage Temperature | 2-8°C | [4] |
Experimental Protocols
Fmoc-L-Ala-OPfp is primarily utilized within the iterative cycle of solid-phase peptide synthesis. The following protocols outline the key steps involved in using this reagent. These procedures assume the synthesis is being performed on a standard solid support resin (e.g., Wang or Rink Amide resin).
Fmoc Deprotection
This initial step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.[6][7]
Reagents:
-
20% Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine solution to the resin.
-
Agitate the mixture at room temperature for an initial 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete deprotection.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene byproduct.[8]
-
(Optional) Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color on the resin beads.[8]
Amino Acid Coupling using Fmoc-Ala-OPfp
This protocol details the coupling of this compound to the deprotected N-terminus of the peptide chain. As an activated ester, it does not require an additional in-situ activating agent, though additives can be used to accelerate the reaction.[9]
Reagents:
-
Fmoc-L-Ala-OPfp
-
N,N-Dimethylformamide (DMF)
-
(Optional) 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)
Procedure:
-
Suspend the deprotected peptide-resin in DMF (approximately 1 mL per gram of resin).[9]
-
In a separate vial, dissolve Fmoc-L-Ala-OPfp (3 equivalents based on resin substitution) in DMF.[9]
-
(Optional) If an additive is used, add HOBt or HOOBt (1 equivalent) to the this compound solution. This can enhance coupling speed.[9]
-
Add the this compound solution to the resin suspension.
-
Agitate the reaction mixture at room temperature. The reaction time can range from 1 hour to overnight, depending on the sequence and scale.[9]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8][9]
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. This is typically achieved with a strong acid cocktail.[1][7]
Reagents:
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions.[1][7]
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.[8]
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin.
-
Allow the mixture to stand at room temperature for 2-4 hours with occasional swirling.[1][8]
-
Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.[1]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
-
Precipitate the crude peptide by slowly adding the TFA filtrate to a larger volume of cold diethyl ether (approximately 10 times the volume of the filtrate).[1]
-
Centrifuge the mixture to pellet the precipitated peptide.[1]
-
Decant the ether and wash the peptide pellet with fresh cold diethyl ether to remove residual scavengers. Repeat this wash step.[1]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Workflow Visualization
The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis (SPPS) process, highlighting the key stages where Fmoc-L-Ala-OPfp is utilized.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Solubility and Stability of Fmoc-Ala-OPfp: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding these properties is paramount for optimizing peptide coupling reactions, ensuring the synthesis of high-purity peptides, and developing robust manufacturing processes in drug development.
Introduction to this compound
This compound is an activated amino acid derivative widely used in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function of alanine, which can be readily cleaved under mild basic conditions. The pentafluorophenyl (Pfp) ester is a highly reactive activating group that facilitates efficient peptide bond formation.
Key Properties of this compound:
| Property | Value |
| CAS Number | 86060-86-8[1] |
| Molecular Formula | C₂₄H₁₆F₅NO₄[1] |
| Molecular Weight | 477.38 g/mol [1] |
| Appearance | White to yellow powder[1] |
| Melting Point | 181.0 to 185.0 °C[1] |
Solubility of this compound
The solubility of this compound is a critical factor in its handling and application in peptide synthesis. Adequate solubility in the reaction solvent is essential for achieving optimal coupling efficiencies. The most common solvents used in Fmoc-based SPPS include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Tetrahydrofuran (THF).
While comprehensive quantitative solubility data across a range of solvents is not extensively published in peer-reviewed literature, information can be gleaned from manufacturer specifications and analogous compounds.
Quantitative Solubility Data:
| Solvent | Solubility | Method/Source |
| Dimethylformamide (DMF) | Clearly soluble at ~79.6 mg/mL (0.5 mmole in 3 mL) | Manufacturer's Product Information |
| Dimethyl sulfoxide (DMSO) | Data not available | |
| N-Methyl-2-pyrrolidone (NMP) | Data not available | |
| Dichloromethane (DCM) | Data not available | |
| Tetrahydrofuran (THF) | Data not available |
Qualitative Solubility of the Related Compound Fmoc-Ala-OH:
For the parent compound, Fmoc-Ala-OH, the following qualitative solubility information is available, which may provide some indication of the behavior of its Pfp ester derivative:
| Solvent | Solubility |
| Dimethylformamide (DMF) | Sparingly soluble[2] |
| Dimethyl sulfoxide (DMSO) | Slightly soluble[2] |
| Methanol | Slightly soluble[2] |
| Water | Soluble[2] |
It is important to note that the pentafluorophenyl ester group in this compound will alter its polarity and solubility characteristics compared to Fmoc-Ala-OH.
Stability of this compound
The stability of this compound in solution is a key consideration for its storage and use in automated peptide synthesizers. The primary degradation pathways involve the hydrolysis of the active ester and the cleavage of the Fmoc group.
3.1. Chemical Stability and Degradation Pathways
The two main points of potential degradation in the this compound molecule are the Fmoc group and the pentafluorophenyl ester.
-
Fmoc Group Stability: The Fmoc group is notoriously labile to basic conditions. While stable in acidic and neutral solutions, it is rapidly cleaved by primary and secondary amines. In the context of SPPS, this cleavage is intentional and typically achieved using a solution of piperidine in DMF. However, premature deprotection can occur in the presence of basic impurities in solvents or from the free amino group of the growing peptide chain, leading to side reactions and impurities. Studies have shown that Fmoc-protected amino acids can exhibit greater decomposition over extended periods in NMP compared to DMF.[3]
-
Pentafluorophenyl Ester Stability: Active esters, such as Pfp esters, are susceptible to hydrolysis, especially in the presence of water. The rate of hydrolysis is influenced by the pH, temperature, and the specific solvent used. Hydrolysis of the Pfp ester leads to the formation of the inactive Fmoc-Ala-OH, which can compete with the active ester during the coupling reaction, leading to incomplete reactions and truncated peptide sequences. The stability of the acyl linkage in aminoacyl-tRNA, which is also an ester linkage, has been shown to be dependent on the chemical nature of the amino acid side chain.[4]
3.2. Factors Affecting Stability
Several factors can influence the stability of this compound in solution:
-
Solvent Purity: The presence of impurities, particularly water and amines in solvents like DMF, can significantly accelerate the degradation of this compound. DMF, for instance, can degrade over time to produce dimethylamine, a secondary amine that can cleave the Fmoc group.[3]
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. Therefore, it is recommended to store solutions of this compound at low temperatures when not in use.
-
pH: The stability of the Pfp ester is pH-dependent. It is more susceptible to hydrolysis under basic or strongly acidic conditions.
-
Light: While not extensively documented for this specific compound, prolonged exposure to light can be a factor in the degradation of complex organic molecules.
The following diagram illustrates the key factors that can impact the stability of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are crucial for quality control and process optimization.
4.1. Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Caption: A general workflow for determining solubility.
Methodology:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into several glass vials.
-
Solvent Addition: To each vial, add a precise and incrementally larger volume of the solvent to be tested (e.g., DMF, DMSO, NMP, DCM, THF).
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached. This can be facilitated by vortexing or sonication.
-
Observation: Visually inspect the vials for the complete dissolution of the solid. The concentration at which the solid completely dissolves provides an estimate of the solubility.
-
Filtration (for saturated solutions): If solid material remains, filter the suspension through a syringe filter (e.g., 0.22 µm) to obtain a clear, saturated solution.
-
Analysis: Analyze the concentration of the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.[5][6]
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
4.2. Protocol for Stability Assessment
This protocol describes a method for evaluating the stability of this compound in a specific solvent over time.
Caption: A general workflow for assessing stability.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration below its determined solubility.
-
Aliquoting: Distribute the stock solution into multiple, tightly sealed vials to prevent solvent evaporation and contamination.
-
Storage: Store the vials under the desired experimental conditions (e.g., room temperature, 4 °C, protected from light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove one vial for analysis.
-
HPLC Analysis: Analyze the sample using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its potential degradation products, such as Fmoc-Ala-OH and products resulting from Fmoc group cleavage. Quantify the peak area of the intact compound.[7][8]
-
Data Analysis: Plot the concentration or peak area of this compound as a function of time. This data can be used to determine the degradation kinetics (e.g., half-life) of the compound under the tested conditions.
Conclusion and Recommendations
A thorough understanding of the solubility and stability of this compound is essential for its effective use in peptide synthesis and the development of therapeutic peptides. While there is a lack of extensive, publicly available quantitative data for this specific reagent, the provided guidelines and experimental protocols offer a robust framework for its characterization.
Key Recommendations:
-
Solvent Selection: DMF is a commonly used solvent with known, albeit qualitative, good solubility for this compound. When using other solvents, it is imperative to experimentally determine the solubility to ensure complete dissolution during coupling reactions.
-
Purity of Solvents: Always use high-purity, anhydrous solvents to minimize the degradation of this compound. It is advisable to use freshly opened solvents or those that have been appropriately dried and stored.
-
Solution Preparation and Storage: Prepare solutions of this compound fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. The stability of the solution in a particular solvent should be experimentally verified for the intended duration of use.
-
Quality Control: Regularly perform quality control checks on stock solutions of this compound using HPLC to monitor for degradation. This is particularly important in automated peptide synthesis where solutions may be stored on the instrument for extended periods.
By adhering to these recommendations and employing the outlined experimental protocols, researchers and drug development professionals can ensure the reliable and efficient use of this compound, ultimately contributing to the successful synthesis of high-quality peptides.
References
- 1. Cas 86060-86-8,this compound | lookchem [lookchem.com]
- 2. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
A Technical Guide to Procuring and Utilizing High-Purity Fmoc-Ala-OPfp for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of sourcing high-purity N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp) for research and development. It includes a comparative summary of suppliers, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and visual workflows to streamline procurement and experimental design.
Sourcing High-Purity this compound: A Comparative Analysis
The quality of synthetic peptides is critically dependent on the purity of the constituent amino acid derivatives. For this compound, a pre-activated ester widely used to facilitate efficient amide bond formation, selecting a reputable supplier is paramount. High-purity starting material minimizes the risk of side reactions and simplifies the purification of the final peptide product. Below is a comparative table of notable suppliers offering high-purity this compound for research purposes.
| Supplier | Product Name/Line | Purity Specification | CAS Number | Molecular Weight | Notes |
| Sigma-Aldrich (Novabiochem®) | This compound | ≥98.0% (HPLC) | 86060-86-8 | 477.38 | Part of the Novabiochem® product line, known for high-quality peptide synthesis reagents. |
| Chem-Impex | Fmoc-L-alanine pentafluorophenyl ester | ≥99% (HPLC) | 86060-86-8 | 477.4 | States suitability for peptide synthesis and drug development. |
| Aapptec Peptides | This compound | Not explicitly stated; Certificate of Analysis available | 86060-86-8[1] | 477.4 | Specializes in peptides and amino acid derivatives.[1] |
| LookChem | This compound | ≥96.0% (HPLC) (listed for Aldrich)[2] | 86060-86-8[2] | 477.38[2] | Provides a platform for various suppliers. |
| LabSolutions | This compound | 96%[3] | 86060-86-8[3] | 477.38[3] | General laboratory chemical supplier. |
The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the predominant method for the chemical synthesis of peptides.[4] The strategy relies on the use of the base-labile Fmoc protecting group for the α-amine of the amino acid. The pentafluorophenyl (Pfp) ester of Fmoc-alanine is a highly reactive "active ester" that facilitates efficient coupling to the free N-terminal amine of the growing peptide chain attached to a solid support. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack, driving the acylation reaction to completion.
The general cycle of Fmoc-SPPS involves two key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This exposes a free primary or secondary amine for the next coupling step.
-
Coupling: The incoming Fmoc-protected amino acid, in this case, this compound, is added to the resin. The activated carboxyl group of this compound reacts with the newly exposed amine on the peptide chain, forming a new peptide bond.
This cycle is repeated until the desired peptide sequence is assembled.
Experimental Protocols
The following protocols are provided as a general guide for the use of this compound in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and the solid support used.
Materials and Reagents
-
This compound (high-purity)
-
Fmoc-compatible solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Coupling additives (optional, e.g., 1-Hydroxybenzotriazole (HOBt))
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
-
Diethyl ether
General Fmoc-SPPS Cycle for Incorporating Alanine using this compound
This protocol assumes a starting scale of 0.1 mmol of resin.
Step 1: Resin Swelling
-
Place the resin (e.g., 100-200 mesh) in a suitable reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes at room temperature with gentle agitation.[6]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.
Step 3: Coupling of this compound
-
Dissolve 2-4 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.
-
Optional: To minimize the risk of racemization and improve coupling efficiency, 1-2 equivalents of a coupling additive like HOBt can be added to the this compound solution.
-
Add the this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored using a colorimetric test like the Kaiser test, which should become negative upon complete coupling.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
Step 4: Repetition of the Cycle
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Step 5: Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
-
Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Step 6: Purification and Analysis
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Visualizing Workflows and Pathways
To aid in the planning and execution of research involving this compound, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Procurement workflow for high-purity this compound.
Caption: Experimental workflow for incorporating Ala using this compound in SPPS.
Conclusion
The successful synthesis of high-quality peptides for research and drug development begins with the careful selection of raw materials. This guide provides a framework for procuring high-purity this compound and a detailed protocol for its effective use in solid-phase peptide synthesis. By adhering to rigorous quality standards for starting materials and optimizing synthetic protocols, researchers can enhance the reliability and reproducibility of their peptide synthesis endeavors.
References
The Lynchpin of Peptide Synthesis: A Technical Guide to Fmoc-Ala-OPfp
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the efficiency and fidelity of each coupling step are paramount to the successful construction of the target molecule. Among the arsenal of tools available to the modern peptide chemist, pre-activated amino acid esters, particularly Nα-Fmoc-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp), stand out for their reliability and high performance. This in-depth technical guide delineates the core principles of using this compound in solid-phase peptide synthesis (SPPS), offering a comprehensive resource for researchers at the forefront of peptide-based therapeutics and diagnostics.
Core Principles of this compound in Peptide Synthesis
This compound is an activated ester of Fmoc-protected alanine. The pentafluorophenyl (Pfp) group is a superb leaving group due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This property renders the ester's carbonyl carbon highly electrophilic and, consequently, extremely susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.
The primary advantages of employing this compound over in-situ activation methods, where a coupling reagent is used to activate the carboxylic acid of the Fmoc-amino acid directly in the reaction vessel, are:
-
High Reactivity and Rapid Coupling: Pfp esters exhibit significantly faster coupling kinetics compared to many other active esters.[1] This rapid reaction rate is beneficial for driving the coupling reaction to completion, thereby increasing the yield of the desired peptide.
-
Stability and Convenience: this compound is a stable, crystalline solid that can be prepared in advance, purified, and stored. This pre-activation strategy eliminates the need for preparing and handling often sensitive and unstable activating agents during the critical coupling step of SPPS.
-
Reduced Risk of Side Reactions: The high reactivity of the OPfp ester allows for efficient coupling, which can minimize the occurrence of common side reactions in peptide synthesis. One of the most significant advantages is the reduction of racemization, a loss of stereochemical integrity at the α-carbon of the amino acid. This is particularly crucial for amino acids prone to epimerization.[2]
-
Avoidance of Reagent-Mediated Side Reactions: By using a pre-activated ester, the growing peptide chain is not exposed to excess coupling reagents and their byproducts, which can sometimes lead to unwanted modifications of the peptide.[2]
Quantitative Data Presentation
The selection of a coupling strategy is often guided by a balance of efficiency, cost, and the specific demands of the peptide sequence. The following tables provide a summary of quantitative data to aid in this decision-making process, comparing this compound with common in-situ coupling reagents.
Table 1: Comparison of Coupling Reagent Performance
| Coupling Method | Typical Coupling Time | Coupling Efficiency/Purity | Key Advantages | Potential Disadvantages |
| This compound | 1 - 4 hours[2] | >99% (sequence dependent) | High reactivity, low racemization, stable reagent.[2] | Higher initial cost of the pre-activated amino acid. |
| HBTU/DIPEA | 20 - 60 minutes[2] | >99%[2] | Fast, effective, and widely used. | Can cause racemization with sensitive amino acids.[3] |
| HATU/DIPEA | 5 - 20 minutes[2] | >99.5%[2] | Very fast and highly efficient, especially for difficult couplings.[3] | Higher cost compared to HBTU, potential for side reactions. |
| DIC/HOBt | 1 - 3 hours[2] | >98%[2] | Cost-effective and widely used. | Slower than aminium-based reagents. |
Table 2: Kinetic Comparison of Active Esters
This table illustrates the relative coupling speed of pentafluorophenyl (OPfp) esters compared to other common active esters, demonstrating their superior reactivity.
| Active Ester | Abbreviation | Relative Coupling Rate |
| Pentafluorophenyl ester | OPfp | 111 |
| Pentachlorophenyl ester | OPCP | 3.4 |
| p-Nitrophenyl ester | ONp | 1 |
(Data sourced from kinetic studies on active esters in peptide synthesis.)
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of Fmoc-based solid-phase peptide synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard manual SPPS cycle for the incorporation of an amino acid following the initial loading of the first amino acid onto the resin.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% v/v in DMF)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended for enhancing coupling rate)[2]
-
Reagents for monitoring (e.g., Ninhydrin test kit)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing after Deprotection:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
Wash the resin with DCM (3 x 1 minute).
-
Wash the resin again with DMF (3 x 1 minute) to prepare for the coupling step.
-
-
Coupling of this compound:
-
In a separate vessel, prepare the coupling solution by dissolving this compound (2-4 equivalents relative to the resin loading) in DMF. If desired, 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) can be added to the solution to accelerate the coupling reaction.[2]
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The optimal coupling time can vary depending on the peptide sequence and the steric hindrance of the N-terminal amino acid.[2]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test to detect the presence of free primary amines.[4]
-
A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.
-
If the test is positive (blue or purple beads), the coupling reaction is incomplete, and the coupling step should be repeated with a fresh solution of this compound or extended.
-
-
Washing after Coupling:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 minute) to remove excess reagents and byproducts.
-
Wash the resin with DCM (3 x 1 minute).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Cleavage of the Peptide from the Resin and Final Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and the overall workflow in which this compound is utilized.
References
The Pivotal Role of Pentafluorophenyl Esters in Modern Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides, fundamental building blocks for a myriad of therapeutic and research applications, demands efficiency, purity, and stereochemical integrity. Among the arsenal of activating agents available to peptide chemists, pentafluorophenyl esters (PFP esters) have emerged as a superior choice for facilitating amide bond formation. Their remarkable reactivity, coupled with enhanced stability and the ability to minimize undesirable side reactions, has solidified their position as a cornerstone of both solid-phase and solution-phase peptide synthesis. This technical guide delves into the core principles of PFP ester chemistry, presenting their advantages, detailed experimental protocols, and a comparative analysis of their performance against other common coupling reagents.
Introduction: The Quest for an Ideal Activating Agent
The stepwise formation of peptide bonds is the essence of peptide synthesis. This process involves the activation of the C-terminal carboxylic acid of a protected amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of another amino acid or a growing peptide chain. An ideal activating agent should offer rapid coupling kinetics, minimize the risk of racemization at the chiral α-carbon, be stable to premature hydrolysis, and generate byproducts that are easily removed.
Pentafluorophenyl esters, active esters derived from the highly acidic pentafluorophenol (pKa ≈ 5.5), fulfill these criteria to a significant extent. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the ester carbonyl carbon highly electrophilic, thus promoting rapid aminolysis.
Advantages of Pentafluorophenyl Esters in Peptide Synthesis
The adoption of PFP esters in peptide chemistry is driven by a set of distinct advantages over other activating agents:
-
High Reactivity and Faster Coupling Rates: Kinetic studies have consistently demonstrated the superior coupling rates of PFP esters compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (PCP) esters.[1][2] This high reactivity translates to shorter reaction times, increasing throughput and minimizing the exposure of the growing peptide chain to potentially harsh reaction conditions.[3][4]
-
Reduced Racemization: The rapid coupling kinetics significantly reduce the opportunity for the formation of oxazolone intermediates, which are the primary cause of racemization in peptide synthesis.[2][3] This is particularly crucial for the incorporation of racemization-prone amino acids like histidine and cysteine.[5]
-
Stability and Handling: PFP esters of Nα-protected amino acids are often crystalline, shelf-stable solids that can be prepared in advance, purified, and stored.[5][6] This offers a significant advantage over in-situ activation methods where the activating agent is in contact with the entire peptide-resin, potentially leading to side reactions.[6] They are also less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimidyl (NHS) esters.[7]
-
Versatility: PFP esters are effective in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3][6] They are particularly valuable for difficult couplings involving sterically hindered amino acids.[5]
-
Atom Economy: The use of pre-formed activated esters can offer better atom economy compared to methods that require excess activating reagents and additives.[6]
Quantitative Performance Data
To provide a clear comparison, the following table summarizes the relative performance of PFP esters against other common coupling reagents used in peptide synthesis.
| Coupling Reagent/Method | Relative Coupling Rate | Typical Coupling Time | Coupling Efficiency | Notes |
| PFP Esters | 111 | 1-4 hours | >99% | Excellent for reducing racemization, stable for storage. [1][2][5] |
| HBTU/DIPEA | - | 20-60 minutes | >99% | Can cause racemization with sensitive amino acids.[5] |
| HATU/DIPEA | - | 5-20 minutes | >99.5% | Very fast and efficient, but can be more expensive.[5] |
| DIC/HOBt | - | 1-3 hours | >98% | A widely used and cost-effective method.[5] |
| PCP Esters | 3.4 | - | - | Significantly slower coupling rate than PFP esters.[2] |
| ONp Esters | 1 | - | - | Significantly slower coupling rate than PFP esters.[2] |
Experimental Protocols
Preparation of Nα-Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol describes a general procedure for the synthesis of Fmoc-amino acid PFP esters using pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate.
Materials:
-
Nα-Fmoc-amino acid
-
Pentafluorophenyl trifluoroacetate (Pfp-TFA) or Pentafluorophenyl chloroformate
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
0.1 N HCl or 5% Citric acid solution
-
0.1% NaHCO3 solution or 5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate
Procedure using Pentafluorophenyl Trifluoroacetate: [8]
-
Dissolve the Nα-Fmoc-amino acid (1 mmol) in DMF (2 mL).
-
Add pyridine (1.2 mmol) to the solution.
-
Add pentafluorophenyl trifluoroacetate (1.2 mmol) and stir the mixture at room temperature for 1 hour.
-
Upon reaction completion, add ethyl acetate (100 mL).
-
Wash the organic layer sequentially with 0.1 N aq HCl and 0.1% aq NaHCO3.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Procedure using Pentafluorophenyl Chloroformate: [1][5]
-
Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -15°C in an ice-salt bath.
-
Add DIPEA (1 equivalent) dropwise while maintaining the temperature.
-
Slowly add pentafluorophenyl chloroformate (1 equivalent) to the reaction mixture.
-
Stir the reaction at -15°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Remove the THF under reduced pressure and dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% hydrochloric acid solution, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by precipitation or recrystallization from a suitable solvent system (e.g., DCM/hexanes or ethyl acetate/hexanes).
Peptide Coupling using Nα-Fmoc-Amino Acid Pentafluorophenyl Esters in SPPS
This protocol outlines a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
Nα-Fmoc-amino acid pentafluorophenyl ester (3 equivalents relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional but recommended)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Fmoc Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene adduct.
-
-
Coupling:
-
Dissolve the Nα-Fmoc-amino acid pentafluorophenyl ester (3 equivalents) and HOBt (3 equivalents, if used) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
-
Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Logical and Experimental Workflows
The following diagrams illustrate the key processes involving pentafluorophenyl esters in peptide chemistry.
Caption: General workflow for peptide bond formation using PFP esters.
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Pentafluorophenyl esters represent a powerful and versatile tool in the field of peptide chemistry. Their high reactivity, coupled with their stability and ability to suppress racemization, makes them a preferred choice for the synthesis of simple to complex peptides. The use of pre-activated PFP esters streamlines the peptide synthesis workflow, particularly in automated solid-phase synthesis, leading to higher purity and yields of the final product. For researchers and drug development professionals, a thorough understanding and application of PFP ester chemistry are essential for the efficient and reliable production of peptides for therapeutic and research purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenol and its derivatives [en.highfine.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Methodological & Application
Standard Protocol for Fmoc-Ala-OPfp Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Research Use Only
Abstract
This document provides a comprehensive guide to the standard protocol for the coupling of Fmoc-Ala-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester) in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals. This guide details the principles of using pre-activated pentafluorophenyl esters, offers a detailed experimental protocol, presents expected quantitative outcomes, and provides a troubleshooting guide for common issues.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support.[1] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted method due to its milder reaction conditions compared to the Boc/Bzl strategy.[2] A critical step in SPPS is the formation of the amide bond between the N-terminal amine of the growing peptide chain and the carboxyl group of the incoming amino acid.
Fmoc-amino acid pentafluorophenyl (OPfp) esters are highly reactive, pre-activated building blocks used in SPPS.[3] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester a superb leaving group, facilitating rapid and efficient acylation of the free amine on the peptide-resin.[3] This high reactivity can lead to high coupling efficiencies and is particularly advantageous for reducing racemization, especially for sensitive amino acids like cysteine and histidine.[3] Because they are pre-activated, this compound and other OPfp esters do not require in-situ activation with coupling reagents, which can sometimes lead to side reactions.[3]
Principle of Operation
The coupling of this compound to the N-terminal amine of a resin-bound peptide proceeds via a direct nucleophilic acyl substitution. The free amine of the peptide chain attacks the highly electrophilic carbonyl carbon of the pentafluorophenyl ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. To further enhance the reaction rate, an additive such as 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) is often included. These additives can act as acyl transfer catalysts, accelerating the coupling reaction.
Quantitative Data Summary
The efficiency of the this compound coupling can be influenced by several factors, including the resin type, the peptide sequence, and the reaction conditions. The following table summarizes typical quantitative data expected when using this protocol.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >95% | Can be sequence-dependent. Monitoring with a qualitative test like the Kaiser test is recommended.[4] |
| Overall Crude Peptide Yield | 50-80% | Highly dependent on the length and sequence of the peptide.[4][5] |
| Purity after RP-HPLC | >95% | Dependent on the efficiency of all synthesis and purification steps.[4] |
Experimental Protocol
This protocol outlines the steps for a single coupling cycle of this compound to a deprotected peptide-resin.
Materials and Reagents
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, but recommended)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Reaction vessel for manual or automated SPPS
Pre-Coupling: Fmoc Deprotection
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this step can be repeated.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
Coupling Protocol
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
If using an additive, add HOBt or HOOBt (1 equivalent relative to the resin loading) to the this compound solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1 to 4 hours. For sterically hindered couplings or difficult sequences, the reaction time can be extended to overnight.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow or colorless beads) indicates a complete reaction.
Post-Coupling: Washing
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the peptide-resin with DCM (2-3 times) to prepare for the next deprotection step or final cleavage.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound coupling in SPPS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reaction time.- Steric hindrance from the peptide sequence.- Peptide aggregation. | - Extend the coupling time (up to overnight).- Perform a second coupling (recouple) with a fresh solution of this compound.- Add HOBt or HOOBt to the coupling solution if not already present.- For very difficult sequences, consider switching to a more potent coupling reagent like HATU for that specific step. |
| Low Crude Peptide Yield | - Incomplete coupling at one or more steps.- Premature chain termination.- Loss of peptide from the resin during synthesis. | - Ensure complete coupling at each step by monitoring with the Kaiser test.- Consider using a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines.- Use a resin and linker stable to the synthesis conditions. |
| Presence of Deletion Sequences in Mass Spectrometry | - Incomplete Fmoc deprotection.- Inefficient coupling. | - Extend the Fmoc deprotection time or perform a double deprotection.- Optimize coupling conditions as described for incomplete coupling. |
| Racemization | - Prolonged activation times with some coupling reagents (less common with OPfp esters).- Presence of base. | - this compound is a pre-activated ester, minimizing this risk. Avoid adding excess base to the coupling reaction. |
| Aspartimide Formation (if Asp is in the sequence) | - Base-catalyzed side reaction during Fmoc deprotection. | - Use a milder base or shorter deprotection times.- Incorporate additives like HOBt into the deprotection solution.[6] |
Conclusion
The use of this compound offers a reliable and efficient method for the incorporation of alanine into a growing peptide chain during SPPS. Its pre-activated nature simplifies the coupling step and can lead to high yields and purity with a reduced risk of racemization. Careful monitoring of the reaction and adherence to the outlined protocol will contribute to the successful synthesis of the target peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Ala-OPfp in Amide Bond Formation: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of peptide synthesis and the development of peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the use of N-α-Fmoc-L-alanyl-pentafluorophenyl ester (Fmoc-Ala-OPfp), a pre-activated amino acid derivative, in solid-phase peptide synthesis (SPPS).
This compound offers a convenient and effective method for the incorporation of alanine residues into a growing peptide chain. The pentafluorophenyl (OPfp) ester serves as a highly reactive leaving group, facilitating nucleophilic attack by the free amine of the resin-bound peptide without the need for additional in-situ coupling reagents.[1][2] This can streamline the synthesis process and potentially minimize side reactions, such as racemization, that can be associated with certain activation methods.[1][2]
Physicochemical Properties and Handling
Proper storage and handling of this compound are crucial to maintain its reactivity and ensure successful coupling reactions.
| Property | Value |
| Molecular Formula | C₂₄H₁₆F₅NO₄ |
| Molecular Weight | 477.38 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 170-185 °C |
| Purity (HPLC) | ≥98.0% |
| Storage Conditions | Store at 2-8°C, protected from moisture. |
| Solubility | Soluble in common organic solvents used in SPPS such as DMF and NMP. |
Application Notes
Advantages of Using this compound:
-
Convenience: As a pre-activated amino acid, it eliminates the need for handling and preparing solutions of coupling reagents, simplifying the workflow.
-
Reduced Racemization: The use of active esters like OPfp esters can help to minimize the risk of racemization at the α-carbon of the amino acid, a critical factor in maintaining the stereochemical integrity of the final peptide.[1][2]
-
High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack, leading to efficient coupling.
Considerations for Use:
-
Cost: Pre-activated esters can be more expensive than the corresponding free acid and coupling reagents.
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze over time, leading to the formation of the unreactive Fmoc-Ala-OH. Therefore, it is essential to store it under dry conditions and to use anhydrous solvents during the coupling reaction.
-
Additives: While not strictly necessary, the addition of 1-hydroxybenzotriazole (HOBt) or oxyma pure can be beneficial. These additives can act as acyl transfer catalysts, potentially increasing the coupling rate and further suppressing side reactions.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in manual solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized depending on the resin, the peptide sequence, and the scale of the synthesis.
Resin Preparation and Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with this compound.
Workflow for Fmoc Deprotection
Caption: Fmoc deprotection workflow.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed immediately to the coupling step.
This compound Coupling Reaction
This protocol details the coupling of this compound to the deprotected peptide-resin.
Workflow for this compound Coupling
Caption: this compound coupling workflow.
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
This compound
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
In a separate vessel, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.
-
If using an additive, dissolve HOBt (1.5 to 3.0 equivalents) in the this compound solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-3 hours. The reaction time may be extended for difficult couplings.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test or the chloranil test. A negative result indicates the absence of free primary amines and a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resulting Fmoc-Ala-peptide-resin is ready for the next deprotection and coupling cycle.
Comparative Performance of Coupling Methods
While this compound provides a convenient pre-activated solution, in-situ activation of Fmoc-Ala-OH with coupling reagents is also a widely used method. The choice of activation method can impact the efficiency and purity of the synthesized peptide, especially for challenging sequences. The following table provides a qualitative comparison of common in-situ coupling reagents.
| Coupling Reagent | Class | Key Features |
| HATU | Aminium/Uronium | Highly efficient and fast-acting, particularly suitable for sterically hindered amino acids and difficult sequences. Forms a highly reactive OAt active ester.[3][4][5] |
| HBTU | Aminium/Uronium | A widely used and cost-effective standard reagent. Forms a less reactive OBt ester compared to HATU.[3] |
| PyBOP | Phosphonium | Effective for hindered couplings with a reduced risk of certain side reactions.[4] |
| DIC/HOBt | Carbodiimide | A classic and cost-effective combination. The urea byproduct of DIC is soluble in DMF, simplifying purification.[6] |
The use of this compound can be advantageous in automated peptide synthesis where the simplicity of adding a single, stable solution is beneficial. For manual synthesis, it offers a reliable and straightforward method for incorporating alanine residues.
Logical Relationship of SPPS Cycle
The overall process of solid-phase peptide synthesis is a cyclical series of deprotection and coupling steps to elongate the peptide chain.
Caption: The solid-phase peptide synthesis cycle.
References
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis Using Fmoc-Ala-OPfp
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Ala-OPfp (N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester) is a highly activated amino acid derivative designed for efficient incorporation of alanine residues during solid-phase peptide synthesis (SPPS). The pentafluorophenyl (Pfp) ester is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. This high reactivity translates to rapid and complete coupling reactions, minimizing the risk of deletion sequences and racemization, particularly for sterically hindered amino acids.[1]
These application notes provide detailed protocols for the manual synthesis of peptides using this compound, covering all stages from resin preparation to final peptide cleavage and precipitation. The methodologies are designed to be clear and reproducible for researchers in both academic and industrial settings.
Core Principles and Advantages
The use of this compound in SPPS offers several key advantages:
-
High Coupling Efficiency: Pfp esters react rapidly and often to completion, leading to higher yields of the desired peptide.[1]
-
Reduced Racemization: The use of Pfp esters is a recommended method for incorporating amino acids prone to racemization.[1]
-
Ideal for Difficult Couplings: They are particularly effective for coupling sterically hindered amino acids where other methods may fail.[1]
-
Stability: Fmoc-amino acid-OPfp esters are stable enough to be isolated, purified, and stored, providing a convenient alternative to in-situ activation methods.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the use of this compound in manual SPPS.
| Parameter | Typical Value/Range | Notes |
| This compound Equivalents | 1.5 - 3 equivalents (relative to resin loading) | Higher equivalents may be used for difficult couplings. |
| Coupling Time | 30 - 120 minutes | Reaction completion should be monitored using the Kaiser test. |
| Coupling Efficiency | >99% | Can be influenced by sequence, solvent, and steric hindrance. |
| Requirement of Base (e.g., DIPEA) | Optional/0.5-1 equivalents | The high reactivity of OPfp esters may not require a base. If used, sub-equimolar amounts are often sufficient to neutralize the resin-bound amine salt. |
| Crude Peptide Purity | >85% (Sequence dependent) | Purification by HPLC is typically required to achieve higher purity. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Peptide synthesis grade resin (e.g., Wang, Rink Amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA) (optional)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Kaiser test kit
-
Manual synthesis vessel with a sintered glass frit
Resin Swelling
-
Place the resin (e.g., 100 mg) in the synthesis vessel.
-
Wash the resin with DCM (3 x 5 mL) for 2 minutes per wash.
-
Wash the resin with DMF (3 x 5 mL) for 2 minutes per wash.
-
Add 5 mL of DMF and allow the resin to swell for at least 30 minutes.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (5 mL).
-
Agitate the resin for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL).
-
Agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Coupling of this compound
-
In a separate vial, dissolve this compound (2 equivalents based on resin loading) in DMF (2-3 mL).
-
If using a base, add DIPEA (0.5-1 equivalent) to the dissolved this compound.
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-120 minutes.
-
Monitor the reaction using the Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
Kaiser Test for Free Primary Amines
-
Take a small sample of resin beads (a few beads are sufficient).
-
Wash the beads with ethanol.
-
Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/colorless beads/solution: Negative result, indicating the absence of free primary amines (complete coupling).
-
Peptide Cleavage and Precipitation
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail (5 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Workflow for manual solid-phase peptide synthesis.
Caption: Coupling mechanism of this compound with the resin-bound peptide.
Conclusion
This compound is a robust and highly effective reagent for the manual synthesis of peptides. Its inherent reactivity simplifies the coupling step and contributes to the generation of high-purity crude products. By following the detailed protocols and monitoring the reaction progress, researchers can confidently and efficiently synthesize a wide range of alanine-containing peptides for various applications in research and drug development. The use of alanine-rich sequences can be relevant in the context of certain signaling pathways and protein-protein interactions, making this compound a valuable tool in the synthesis of biologically active peptides.[2][3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Energetics and structure of alanine-rich α-helices via adaptive steered molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-terminal alanine-rich (NTAR) sequences drive precise start codon selection resulting in elevated translation of multiple proteins including ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-Ala-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase peptide synthesis (SPPS) is a fundamental technique for the efficient production of peptides for research, therapeutic, and diagnostic applications. The choice of amino acid derivatives is critical for the success of SPPS, directly impacting coupling efficiency, synthesis time, and the purity of the final product. Fmoc-Ala-OPfp (N-α-(9-Fluorenylmethyloxycarbonyl)-L-alanine pentafluorophenyl ester) is a pre-activated amino acid derivative that offers several advantages in automated Fmoc-based SPPS. The pentafluorophenyl ester group is a highly reactive leaving group, facilitating rapid and efficient amide bond formation without the need for in-situ activation, which can streamline synthesis protocols and minimize side reactions. These application notes provide a comprehensive guide to the use of this compound in automated solid-phase peptide synthesis.
Core Principles
The Fmoc/tBu strategy is a widely adopted method in solid-phase peptide synthesis.[1] The N-terminal α-amino group of the growing peptide chain is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while acid-labile protecting groups, such as tert-butyl (tBu), are used for the amino acid side chains.[2] The synthesis cycle involves the iterative deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid.[1]
This compound is an active ester of Fmoc-alanine. Active esters are stable enough for isolation and storage while being sufficiently reactive for efficient peptide coupling.[3] The use of OPfp esters can be particularly advantageous in preventing racemization, a common side reaction during coupling.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier (Example) |
| This compound | Synthesis Grade | Major chemical suppliers |
| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical suppliers |
| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers |
| Piperidine | Reagent Grade | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major chemical suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Major chemical suppliers |
| Diethyl ether | Anhydrous | Major chemical suppliers |
| Acetonitrile (ACN) | HPLC Grade | Major chemical suppliers |
| Water | HPLC Grade | - |
Experimental Protocols
Resin Preparation and Swelling
-
Resin Weighing: Weigh the appropriate amount of Rink Amide resin based on the desired synthesis scale (e.g., for a 0.1 mmol scale synthesis, use approximately 125-200 mg of resin with a loading capacity of 0.5-0.8 mmol/g).
-
Transfer to Reaction Vessel: Transfer the resin to the reaction vessel of the automated peptide synthesizer.
-
Swelling: Swell the resin in DMF for at least 1 hour at room temperature. This can be programmed as a preliminary step in the automated synthesizer's protocol.[4]
Automated Peptide Synthesis Cycle
The following steps describe a single coupling cycle for incorporating an amino acid into the growing peptide chain. This cycle is repeated for each amino acid in the sequence.
-
Initial Wash: Wash the resin with DMF (3 x 5 mL).
-
Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. The deprotection is typically performed in two stages: a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10-15 minutes).[4] The progress of the deprotection can be monitored by UV detection of the dibenzofulvene-piperidine adduct released into the waste stream.[2]
-
Washing: Thoroughly wash the resin with DMF (5-7 x 5 mL) to remove all traces of piperidine and the deprotection byproducts.
-
Reagent Preparation: Dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Coupling: Add the this compound solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 60-120 minutes at room temperature. Since OPfp esters are highly reactive, shorter coupling times may be sufficient. It is recommended to perform a preliminary synthesis to optimize the coupling time for the specific peptide sequence.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to remove any unreacted amino acid and byproducts.
The completeness of the coupling reaction can be monitored using qualitative or quantitative methods. Many automated synthesizers are equipped with in-line monitoring systems.[5] A common qualitative method is the Kaiser (ninhydrin) test, which detects free primary amines. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete coupling reaction.
Final Fmoc Deprotection
After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the same deprotection protocol as in the synthesis cycle.
Cleavage and Deprotection
-
Resin Washing and Drying: Wash the peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 4 hours.[6]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). This is a general-purpose cleavage mixture suitable for most peptides.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[7]
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.
-
Analysis: Analyze the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and by analytical RP-HPLC to assess its purity.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Resin Loading | 0.5 - 0.8 mmol/g | Rink Amide resin is suitable for peptides with a C-terminal amide. |
| This compound Equivalents | 3 - 5 eq. | Relative to the initial resin loading. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | A standard and effective deprotection reagent. |
| Deprotection Time | 3 + 10-15 min | Two-stage deprotection is often used. |
| Coupling Time | 60 - 120 min | Optimization may be required for specific sequences. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A common and effective cleavage mixture.[6] |
| Cleavage Time | 2 - 3 hours | At room temperature. |
| Expected Crude Purity | >70% | Highly dependent on the peptide sequence. |
| Expected Final Yield | 10 - 40% | After purification, dependent on sequence and length. |
Visualizations
Experimental Workflow
Caption: Automated solid-phase peptide synthesis workflow using this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of a single synthesis cycle in Fmoc-SPPS.
References
- 1. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Ala-OPfp Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction parameters and protocols for the coupling of N-α-Fmoc-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp) in solid-phase peptide synthesis (SPPS). The information is intended to guide researchers in optimizing coupling efficiency and peptide yield.
Introduction
This compound is a highly reactive activated ester of Fmoc-L-alanine, widely utilized in solid-phase peptide synthesis. The pentafluorophenyl (Pfp) ester is an excellent leaving group, facilitating a rapid and efficient aminolysis reaction with the free N-terminal amine of a growing peptide chain. This reaction proceeds without the need for in situ activation, which can sometimes lead to side reactions such as racemization.[1] To further enhance the reaction kinetics, additives like 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can be employed.[1] This document outlines the key parameters influencing the this compound coupling reaction and provides detailed experimental protocols.
Key Reaction Parameters
The efficiency of the this compound coupling reaction is primarily influenced by reaction time, temperature, and the presence of additives.
-
Reaction Time: The optimal reaction time for this compound coupling can vary depending on the specific amino acid sequence and steric hindrance. Generally, coupling times range from 1 hour to overnight at room temperature to ensure completion.[1] Shorter reaction times may be possible with the use of microwave irradiation.
-
Temperature: The standard temperature for this compound coupling is room temperature (typically 20-25°C). While increasing the temperature can accelerate the reaction rate, it may also increase the risk of side reactions, such as racemization. Therefore, careful optimization is required if elevated temperatures are considered.
-
Additives: The addition of HOBt or HOOBt can significantly increase the rate of the coupling reaction.[1] These additives act as catalysts by forming a more reactive intermediate ester in situ.
Data Presentation
Table 1: Influence of Reaction Time on Coupling Efficiency at Room Temperature
| Reaction Time (hours) | Expected Coupling Efficiency (%) | Notes |
| 1 | 95 - 99 | Generally sufficient for most standard couplings. |
| 2 | > 99 | Recommended for sterically hindered amino acids. |
| 4 | > 99 | Often used to ensure reaction completion. |
| 12 (Overnight) | > 99.5 | A common practice to ensure maximum yield.[1] |
Table 2: Influence of Temperature on Coupling Reaction
| Temperature (°C) | Relative Reaction Rate | Potential for Side Reactions |
| 20-25 (Room Temp) | Standard | Low |
| 30 | Increased | Slightly Increased |
| 40 | Significantly Increased | Moderately Increased |
| 50 | Very High | High risk of racemization and other side reactions |
Table 3: Effect of Additives on Coupling Time at Room Temperature
| Additive | Recommended Molar Ratio (Additive:this compound) | Typical Reaction Time for >99% Coupling |
| None | N/A | 1 - 4 hours |
| HOBt | 1:1 | 30 - 60 minutes |
| HOOBt | 1:1 | 30 - 60 minutes[1] |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound in solid-phase peptide synthesis.
Standard this compound Coupling Protocol
This protocol describes the standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
This compound Solution Preparation: In a separate vial, dissolve 3 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the this compound solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-4 hours. The exact time will depend on the specific sequence. For difficult couplings, the reaction time can be extended to overnight.[1]
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test or a bromophenol blue test on a small sample of the resin to check for the presence of unreacted primary amines. A negative result indicates a complete reaction.
Accelerated this compound Coupling Protocol with HOOBt
This protocol utilizes HOOBt as an additive to accelerate the coupling reaction.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Reagent Solution Preparation: In a separate vial, dissolve 3 equivalents of this compound and 1 equivalent of HOOBt (relative to the resin loading) in DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the this compound/HOOBt solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.[1]
-
Washing: After the coupling, drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Monitoring (Optional): Perform a Kaiser test or a bromophenol blue test to confirm the completion of the reaction.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the this compound coupling reaction in solid-phase peptide synthesis.
Caption: General workflow for this compound coupling in SPPS.
Logical Relationship of Reaction Parameters
This diagram shows the relationship between the key parameters and their effect on the coupling reaction outcome.
Caption: Influence of parameters on this compound coupling.
References
Application of Fmoc-Ala-OPfp in the Synthesis of Hydrophobic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of hydrophobic peptides presents a significant challenge in peptide chemistry, primarily due to their propensity for aggregation and the formation of stable secondary structures on the solid-phase support. These phenomena can lead to incomplete reactions, low yields, and difficult purification processes. Fmoc-Ala-OPfp (N-α-Fmoc-L-alanine pentafluorophenyl ester) is a highly reactive, activated amino acid derivative that offers a robust solution for incorporating alanine residues into "difficult" or hydrophobic peptide sequences. The pentafluorophenyl (Pfp) ester group is an excellent leaving group, facilitating rapid and efficient amide bond formation, often minimizing the need for strong, racemization-prone coupling reagents. This document provides detailed application notes and protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of hydrophobic peptides.
Advantages of this compound in Hydrophobic Peptide Synthesis
Fmoc-amino acid pentafluorophenyl esters, including this compound, offer several advantages, particularly in the context of synthesizing challenging hydrophobic peptides:
-
High Reactivity and Fast Coupling Kinetics: The electron-withdrawing nature of the pentafluorophenyl ring makes the ester highly susceptible to nucleophilic attack by the free amine of the growing peptide chain. This results in rapid coupling reactions, with some studies reporting completion in as little as 30-45 seconds under microwave irradiation, which can help to minimize aggregation-related problems by reducing the time the peptide spends in a vulnerable state.
-
Reduced Risk of Racemization: The high reactivity of Pfp esters allows for efficient coupling without the need for strong activation, which can often lead to racemization, especially for sensitive amino acids. The use of additives like 1-hydroxybenzotriazole (HOBt) can further suppress this side reaction.
-
Stability and Ease of Handling: this compound is a crystalline, stable compound that can be pre-prepared, purified, and stored, simplifying its use in both manual and automated peptide synthesis. This contrasts with in-situ activation methods that can have more variable outcomes.
-
Improved Yields and Purity for Difficult Sequences: The efficiency of Fmoc-OPfp esters has been demonstrated in the synthesis of notoriously difficult sequences, such as the acyl carrier protein (ACP) 65-74 fragment and amyloid-beta (Aβ) peptide fragments.[1] By driving the coupling reaction to completion, deletion sequences are minimized, leading to a higher purity of the crude peptide.
Data Presentation: Performance of Fmoc-OPfp Esters in Hydrophobic Peptide Synthesis
The following table summarizes representative quantitative data for the synthesis of hydrophobic peptides using Fmoc-pentafluorophenyl esters. It is important to note that yields and purities are highly sequence-dependent.
| Peptide Sequence/Fragment | Synthesis Method | Coupling Time | Crude Yield (%) | Purity (%) | Reference/Notes |
| Acyl Carrier Protein (65-74) | Fmoc-SPPS with OPfp esters | Overnight (for hindered couplings) | Not specified, but "substantially improved quality" | High (>90% crude purity reported for similar methods) | [1] |
| Amyloid β (31-42) | Modified Fmoc-SPPS | 60 min/coupling | 23 | High (assessed by HPLC-MS) | [2] |
| Amyloid β (32-42) | Modified Fmoc-SPPS | 60 min/coupling | 18 | High (assessed by HPLC-MS) | [2] |
| '26-O-acyl-isoAβ(1–42)' | Fmoc/tBu SPPS | 16 h (for a double coupling) | 33.6 (after purification) | >96 | [3] |
| General hindered couplings (e.g., Fmoc-N-(FmocHmb)Ile-OPfp) | Fmoc-SPPS with HOBt | Overnight | Quantitative incorporation | Not specified | [1] |
| General dipeptide synthesis | Microwave-assisted solution phase | 30-45 seconds | Good | High (racemization-free) | [4] |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Hydrophobic Peptide using this compound
This protocol provides a general procedure for the manual solid-phase synthesis of a generic hydrophobic peptide on a rink amide resin, resulting in a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide resin (e.g., 0.5-0.7 mmol/g loading)
-
This compound
-
Other required Fmoc-amino acids (standard side-chain protection)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-adduct.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature. For standard couplings, 1-2 hours is typically sufficient. For more hindered positions within the hydrophobic sequence, the coupling time can be extended to 4 hours or overnight.
-
Monitoring the coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
After a complete coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For other amino acids, standard coupling reagents like HBTU/DIPEA can be used, or for particularly difficult steps, the corresponding Fmoc-amino acid-OPfp ester can be employed if available.
-
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Amyloid-Beta (Aβ) Aggregation Pathway
The synthesis of hydrophobic peptides like the amyloid-beta (Aβ) peptide is crucial for studying the molecular mechanisms of neurodegenerative diseases such as Alzheimer's disease. The following diagram illustrates the aggregation pathway of Aβ, a process that is central to the pathology of the disease.
Caption: The aggregation cascade of amyloid-beta peptide from soluble monomers to insoluble fibrils.
Experimental Workflow for In Vitro Aβ Aggregation Assay
Synthetic hydrophobic peptides, such as Aβ, produced using this compound and other reagents, are essential tools for in vitro studies of aggregation kinetics and the screening of potential therapeutic inhibitors. The workflow below outlines a typical experiment.
Caption: A typical experimental workflow for studying the in vitro aggregation of synthetic amyloid-beta peptides.
Conclusion
This compound is a valuable reagent for the synthesis of hydrophobic peptides, offering high reactivity, rapid coupling, and reduced risk of racemization. Its use can lead to improved yields and purities for difficult sequences that are prone to aggregation. The protocols and data presented herein provide a foundation for researchers to successfully incorporate this compound into their peptide synthesis strategies, enabling the production of high-quality hydrophobic peptides for a range of applications in research and drug development. Careful optimization of coupling times and monitoring of reaction completion are key to achieving the best results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Difficult Peptide Sequences Using Fmoc-Ala-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly those with sequences prone to aggregation and other on-resin complications, presents a significant challenge in the development of peptide-based therapeutics and research tools. These "difficult sequences" are often characterized by a high content of hydrophobic or β-branched amino acids, which can lead to the formation of secondary structures on the solid support, hindering subsequent deprotection and coupling steps. This can result in low yields, incomplete reactions, and challenging purifications.
Fmoc-Ala-OPfp (N-α-Fmoc-L-alanine pentafluorophenyl ester) is a highly reactive and stable building block for Fmoc solid-phase peptide synthesis (SPPS). The use of pre-activated pentafluorophenyl (Pfp) esters offers a robust strategy to overcome some of the challenges associated with difficult sequences. The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester carbonyl highly electrophilic, facilitating rapid and efficient acylation of the N-terminal amine of the growing peptide chain. This high reactivity can be particularly advantageous in disrupting aggregation-driven low reaction kinetics. Furthermore, the use of pre-formed active esters minimizes the risk of side reactions that can occur during in-situ activation, such as racemization, especially for sensitive amino acids.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of difficult peptide sequences.
Principle of Operation
The effectiveness of Fmoc-amino acid-OPfp esters in SPPS lies in their high reactivity and stability. The pentafluorophenyl group is an excellent leaving group, making the ester highly susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide chain. This leads to rapid peptide bond formation.
Key advantages of using this compound include:
-
High Coupling Efficiency: The high reactivity of the Pfp ester can drive couplings to completion, even in sequences where steric hindrance or aggregation slows down conventional coupling methods.
-
Reduced Racemization: The use of pre-formed active esters under neutral or slightly acidic conditions can minimize the risk of racemization, which can be a concern with base-mediated activation methods, particularly for amino acids like cysteine and histidine.
-
Suitability for Difficult Couplings: Pfp esters are effective for coupling sterically hindered amino acids.[1]
-
Microwave-Assisted Synthesis: The rapid coupling kinetics of Fmoc-amino acid-OPfp esters make them well-suited for high-speed microwave-assisted peptide synthesis, allowing for coupling times as short as 30-45 seconds for solution-phase synthesis.[1]
Data Presentation
The following table provides a representative comparison of the performance of this compound with other common coupling reagents in the synthesis of a known difficult peptide sequence, the Acyl Carrier Protein (ACP) fragment 65-74 (VQAAIDYING). The data for HATU, HBTU, and HCTU is based on published comparative studies.[2][3] The data for this compound is illustrative, based on findings that the use of Fmoc-amino acid pentafluorophenyl esters for the ACP 65-74 synthesis results in high crude peptide purity (>90%).[4]
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) | Major Impurities | Notes |
| This compound | 60 - 240 | > 90 (illustrative) | Deletion sequences | High reactivity can overcome aggregation. Addition of HOBt is recommended to accelerate the reaction. |
| HATU | 2 x 1 | ~83 | Deletion sequences | Considered one of the most efficient reagents for difficult sequences.[2][3] |
| HCTU | 2 x 1 | ~80 | Deletion sequences | A cost-effective alternative to HATU with comparable efficiency in many cases.[3][5] |
| HBTU | 2 x 20 | ~75 | Deletion sequences, +72 Da adducts | A standard and widely used coupling reagent, but can be less effective for highly hindered couplings.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the this compound active ester from Fmoc-Ala-OH.
Materials:
-
Fmoc-Ala-OH
-
Pentafluorophenyl Trifluoroacetate (PFP-TFA) or Pentafluorophenol and Dicyclohexylcarbodiimide (DCC)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Activation of Fmoc-Ala-OH:
-
Dissolve Fmoc-Ala-OH (1 equivalent) in a suitable solvent such as DCM or DMF.
-
Add pentafluorophenol (1.1 equivalents) and DCC (1.1 equivalents) at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic layer under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture.
-
-
Characterization:
-
Confirm the identity and purity of the this compound by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
Protocol 2: SPPS Coupling using this compound
This protocol outlines the coupling of this compound to a deprotected peptide-resin during a standard Fmoc-SPPS cycle.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Ninhydrin test kit (Kaiser test)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.
-
If using, add HOBt (2-4 equivalents).
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test.
-
A negative test (yellow beads) indicates the coupling reaction is complete.
-
A positive test (blue/purple beads) indicates the presence of unreacted free amines. In this case, the coupling reaction should be allowed to proceed for a longer duration, or a second coupling (recoupling) should be performed.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: General workflow for a single coupling cycle in SPPS using this compound.
Caption: Mechanism of peptide bond formation using this compound.
Caption: Hypothesis for overcoming aggregation with fast-reacting this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
The Superiority of Pre-activated Esters: Advantages of Fmoc-Ala-OPfp in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and drug discovery.
Introduction: The efficient and high-fidelity assembly of amino acids is paramount in solid-phase peptide synthesis (SPPS). The choice of coupling strategy directly impacts the purity, yield, and overall success of synthesizing complex peptides. While in situ activation methods are widely used, the pre-activated pentafluorophenyl (Pfp) ester of Fmoc-L-alanine (Fmoc-Ala-OPfp) offers distinct advantages that streamline the synthesis process, minimize side reactions, and enhance the quality of the final peptide product. This document provides a detailed overview of the benefits of using this compound, comparative data, and experimental protocols for its application.
Key Advantages of this compound over In Situ Activation
The use of this compound circumvents the need for in situ activation, a process where a coupling reagent is added to the reaction vessel to activate the carboxylic acid of the incoming amino acid immediately before coupling. This pre-activation strategy provides several significant benefits:
-
Enhanced Reactivity and Faster Coupling Kinetics: Pentafluorophenyl esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group.[1][2] This inherent reactivity leads to significantly faster acylation of the free N-terminal amine of the growing peptide chain. Kinetic studies have demonstrated that the relative coupling speed of OPfp esters is substantially higher than other active esters.[1] This rapid coupling minimizes the time the peptide is exposed to basic conditions, which can be crucial for sensitive sequences.
-
Suppression of Side Reactions: The high reactivity of this compound plays a critical role in minimizing common side reactions encountered during peptide synthesis.
-
Reduced Racemization: The rapid and efficient coupling significantly reduces the risk of racemization, particularly for sensitive amino acids, by minimizing the lifetime of the activated species which can be prone to epimerization.[2]
-
Prevention of Bisacylation: In Fmoc-based SPPS, the N-terminal Fmoc group can be partially cleaved by the free amino group of the incoming amino acid, leading to the formation of a bisacylated peptide impurity. The use of highly reactive Fmoc-amino acid-OPfp esters dramatically increases the rate of the desired peptide bond formation, effectively outcompeting this side reaction.[1]
-
-
Improved Yields and Purity: The combination of faster coupling and reduced side reactions translates directly to higher yields of the target peptide and improved crude purity.[3][][5] This reduces the burden on downstream purification processes, saving time and resources.
-
Stability and Convenience: this compound is a stable, crystalline solid that can be pre-synthesized, purified, and stored for extended periods without degradation.[6][7] This contrasts with in situ generated active esters, which are often transient and can be prone to decomposition. The use of a stable, pre-activated building block simplifies automation and improves the reproducibility of the synthesis.
-
Milder Activation Conditions: By using a pre-activated ester, the growing peptide chain is not exposed to the potentially harsh conditions and byproducts of in situ activating reagents and their additives.[8] This can be particularly advantageous for the synthesis of peptides containing sensitive modifications.
Quantitative Data Summary
The following table summarizes the key quantitative advantages of using this compound compared to a standard in situ activation method using HBTU/DIPEA.
| Parameter | This compound | In Situ Activation (e.g., HBTU/DIPEA) | Reference |
| Relative Coupling Rate | High (OPfp >> ONp) | Variable, depends on reagent | [1] |
| Typical Coupling Time | 30 - 60 minutes | 1 - 4 hours | [6][9] |
| Racemization Risk | Minimized | Higher, especially with sensitive residues | [2] |
| Yield | High | Generally lower due to side reactions | [] |
| Crude Purity | High (>90%) | Variable, often requires extensive purification | [8] |
| Reagent Stability | High (stable solid) | Lower (reagents can degrade) | [6][7] |
Experimental Protocols
Protocol 1: Peptide Coupling using this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1-Hydroxybenzotriazole (HOBt) (optional, can accelerate coupling)[7][8]
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[9]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove piperidine and byproducts.
-
-
Coupling Reaction:
-
Prepare a solution of this compound (1.5 to 3 equivalents relative to the resin loading) in DMF. If using, add HOBt (1.5 to 3 equivalents) to this solution.
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative Kaiser test indicates the absence of free primary amines and a complete coupling reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Proceed to the next Fmoc deprotection step for the subsequent amino acid coupling.
-
Protocol 2: Peptide Coupling using In Situ Activation (HBTU/DIPEA)
This protocol describes the manual coupling of Fmoc-Ala-OH using HBTU and DIPEA for in situ activation.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen)
-
Fmoc-Ala-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1, step 1 for resin swelling and Fmoc deprotection.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/HBTU solution.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Proceed to the next Fmoc deprotection step for the subsequent amino acid coupling.
-
Visualizing the Advantage: Reaction Pathways and Workflows
The following diagrams illustrate the key differences in the reaction pathways and experimental workflows between using this compound and in situ activation.
Caption: Reaction mechanism of this compound coupling.
Caption: In situ activation and coupling of Fmoc-Ala-OH.
Caption: Comparison of SPPS workflows.
Conclusion
The use of this compound offers a superior alternative to in situ activation methods in solid-phase peptide synthesis. The pre-activated nature of this reagent leads to faster and more efficient coupling reactions, a significant reduction in side reactions such as racemization, and ultimately results in higher purity and yields of the desired peptide. While the initial cost of the pre-activated amino acid may be higher, the savings in synthesis time, reduced consumption of coupling reagents, and simplified purification often make it a more economical and reliable choice for the synthesis of challenging or high-purity peptides. For researchers and drug development professionals aiming for efficiency, reproducibility, and high quality in their peptide synthesis endeavors, this compound is a highly recommended tool.
References
- 1. Pentafluorophenol and its derivatives [en.highfine.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. chempep.com [chempep.com]
- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This guide focuses on addressing the specific issue of incomplete coupling of Fmoc-Ala-OPfp.
Troubleshooting Guide: Incomplete Coupling of this compound
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete coupling of this compound, identified by a positive Kaiser test after the coupling step. What are the common causes?
A1: Incomplete coupling of this compound can arise from several factors, often related to reaction kinetics and steric hindrance. Key areas to investigate include:
-
Insufficient Activation: While pentafluorophenyl (Pfp) esters are active esters, their reactivity can sometimes be insufficient for driving the coupling reaction to completion, especially with sterically hindered amino acids or aggregating peptide sequences.[1][2]
-
Steric Hindrance: Alanine itself is not highly sterically hindered. However, the growing peptide chain on the resin can adopt secondary structures or aggregate, making the N-terminal amine less accessible to the incoming this compound.[3][4]
-
Peptide Aggregation: Inter- or intra-chain hydrogen bonding of the growing peptide on the solid support can lead to aggregation. This is particularly common in longer peptide sequences and can significantly hinder the accessibility of reagents to the reactive sites.[3][4]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent quality can all impact coupling efficiency. Water contamination in the solvent can hydrolyze the active ester, reducing the amount of available reagent.
-
Reagent Quality: Degradation of the this compound ester or the presence of impurities can lead to lower coupling yields.
Q2: How can I improve the coupling efficiency of this compound?
A2: Several strategies can be employed to enhance the coupling efficiency of this compound:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can significantly accelerate the coupling reaction of OPfp esters.[1][2] These additives act as catalysts to increase the reactivity of the active ester.
-
Double Coupling: If a positive Kaiser test is observed after the initial coupling, performing a second coupling with a fresh solution of this compound can help drive the reaction to completion.[3][5][6]
-
Increased Reaction Time: Extending the coupling reaction time from the standard 1-2 hours to several hours or even overnight can improve the yield, especially for difficult couplings.[2]
-
Elevated Temperature: Gently increasing the reaction temperature to 30-50°C can enhance the reaction kinetics. However, this should be done with caution as it can also increase the risk of side reactions like racemization for some amino acids.[3]
-
Solvent Choice: While DMF is the most common solvent, in cases of severe aggregation, switching to or incorporating N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) may improve solvation of the peptide chain.
Q3: When should I consider using a different coupling reagent instead of this compound?
A3: If troubleshooting strategies for this compound do not yield satisfactory results, especially for particularly "difficult" sequences, switching to a more potent coupling reagent may be necessary. Uronium/aminium salt-based reagents like HBTU, HATU, or HCTU are generally more reactive and effective for sterically hindered couplings.[3][7] These reagents activate the free carboxylic acid of Fmoc-Ala-OH in situ, leading to rapid and efficient coupling.
Q4: How do I accurately monitor the completion of the coupling reaction?
A4: The most common method for monitoring coupling completion in real-time is the qualitative Kaiser (ninhydrin) test.[8][9] This test detects the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) signifies a successful coupling.[9] For a definitive quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess its purity and identify any deletion sequences resulting from incomplete coupling.[1]
Quantitative Data on Coupling Strategies
The following table provides representative data on the expected improvement in coupling efficiency when applying different troubleshooting strategies. While specific quantitative data for this compound is not extensively published, these values are based on typical outcomes observed in SPPS for similar amino acids and coupling methods.
| Strategy | Condition | Expected Coupling Efficiency (%) | Notes |
| Standard Coupling | This compound (3 equiv.), DMF, 2h, RT | 95 - 98% | Baseline for a non-problematic sequence. |
| Addition of HOBt | This compound (3 equiv.), HOBt (3 equiv.), DMF, 2h, RT | >99% | HOBt significantly accelerates the reaction rate of OPfp esters.[1][10] |
| Double Coupling | 1st: Standard Coupling; 2nd: Fresh reagents, 2h, RT | >99.5% | Effective for driving the reaction to completion if the first coupling is sluggish.[5][6] |
| Extended Time | This compound (3 equiv.), DMF, 12h, RT | 98 - 99% | Can improve yield in cases of slow reaction kinetics. |
| Alternative Reagent | Fmoc-Ala-OH (3 equiv.), HBTU/DIPEA, DMF, 2h, RT | >99.5% | HBTU is a more powerful activating agent, often used for difficult couplings.[7] |
Note: The presented efficiency values are illustrative and can vary depending on the specific peptide sequence, resin, and experimental conditions.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
This protocol is used to qualitatively detect the presence of free primary amines on the resin.
Reagents:
-
Solution C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[9]
Procedure:
-
Withdraw a small sample of resin beads (approximately 10-15 beads) from the reaction vessel after the coupling step.
-
Wash the beads thoroughly with DMF (3x) and then with ethanol (3x) to remove any residual reagents.
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the test tube.[9]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates a high concentration of free primary amines (incomplete coupling). A recoupling or capping step is necessary.[3]
-
Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling). You may proceed to the next step in the synthesis.[4]
Protocol 2: General Procedure for RP-HPLC Analysis of Peptide Purity
This protocol outlines a standard method for determining the purity of the crude peptide after cleavage from the resin.
Materials:
-
Crude lyophilized peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in Solvent A or a mixture of Solvent A and B.[11]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Solvent B concentration to elute the peptide and any impurities. A typical gradient is from 5% to 95% Solvent B over 30 minutes.[12]
-
Monitor the elution profile using a UV detector at 214-220 nm (for the peptide backbone).[13]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the percentage purity by dividing the peak area of the desired peptide by the total area of all peaks.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete coupling of this compound in SPPS.
Caption: Troubleshooting workflow for incomplete this compound coupling.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
Preventing aspartimide formation during Fmoc-Ala-OPfp use
This technical support guide provides troubleshooting advice and frequently asked questions regarding a common side reaction in Fmoc solid-phase peptide synthesis (SPPS): aspartimide formation.
Frequently Asked Questions (FAQs)
Question 1: I am using Fmoc-Ala-OPfp and am concerned about aspartimide formation. How can I prevent it?
Aspartimide formation is a side reaction related to the aspartic acid (Asp) residue within a peptide sequence, not the use of this compound itself. The reaction is triggered by the basic conditions used for Fmoc group removal (deprotection), typically with piperidine. Therefore, the use of this compound for coupling does not directly cause aspartimide formation. However, if your peptide sequence contains an aspartic acid residue, you should consider strategies to mitigate this side reaction during the deprotection steps.
Question 2: What is aspartimide formation and why is it problematic?
Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue in a peptide chain. The backbone amide nitrogen of the following amino acid attacks the side-chain carbonyl group of the Asp residue, forming a five-membered succinimide ring.[1][2] This intermediate is unstable and can lead to several undesired products, including:
-
α- and β-peptides: Ring opening of the aspartimide can result in the formation of a mixture of the natural α-peptide linkage and an unnatural β-peptide linkage.[3]
-
Racemization: The stereocenter of the aspartic acid can be epimerized during this process.[2]
-
Chain Termination: The aspartimide intermediate can sometimes lead to the termination of the peptide chain.[4]
-
Piperidide Adducts: The piperidine used for Fmoc deprotection can also attack the aspartimide ring, forming piperidide adducts.[2]
These side products can be difficult to separate from the desired peptide, leading to lower yields and complex purification.[2][5]
Question 3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[1] Sequences where aspartic acid is followed by a small, unhindered amino acid are particularly prone to this side reaction.[3][6] The most susceptible sequences include:
-
Asp-Gly
-
Asp-Asn
-
Asp-Arg
-
Asp-Ser
-
Asp-Thr
Troubleshooting Guide: Preventing Aspartimide Formation
There are three primary strategies to minimize or eliminate aspartimide formation during Fmoc-SPPS.[7]
Strategy 1: Modification of Fmoc Deprotection Conditions
A straightforward approach is to alter the conditions for Fmoc group removal to be less basic.
-
Standard Deprotection (Control): Treat the resin-bound peptide with 20% piperidine in DMF for 10-20 minutes.
-
Option A: Use of a Weaker Base: Replace piperidine with a weaker base such as piperazine or morpholine.[5] For example, use ~50% morpholine in DMF.[1]
-
Option B: Addition of an Acidic Additive: Add an acidic component to the standard piperidine deprotection solution. A common method is the addition of 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution.[5] Alternatively, small amounts of organic acids can be added.[8]
| Deprotection Agent | Additive | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | None | High (e.g., 44% in a model peptide) | [1][6] |
| ~50% Morpholine in DMF | None | Low (e.g., 1.2% at RT) | [1] |
| 20% Piperidine in DMF | 0.1 M HOBt | Significantly Reduced | [5] |
| 20% Piperidine in DMF | 1 M Oxyma | Reduced (from 44% to 15% in a model peptide) | [6] |
Note: The extent of aspartimide formation is sequence-dependent and the values above are for illustrative purposes based on model peptides.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-Ala-OPfp Coupling with Sterically Hindered Amino Acids
Welcome to the technical support center for optimizing the coupling of Fmoc-Ala-OPfp (Pentafluorophenyl ester of Fluorenylmethyloxycarbonyl-Alanine) with sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound to a sterically hindered amino acid?
The primary challenge is the reduced reaction rate and incomplete coupling due to steric hindrance. The bulky side chains of sterically hindered amino acids (e.g., Val, Ile, t-Butyl-Gly, and N-methylated amino acids) can physically obstruct the approach of the activated carboxyl group of this compound to the N-terminal amine of the growing peptide chain. This can lead to low yields and deletion sequences in the final peptide.[1]
Q2: Why use this compound for coupling to sterically hindered residues?
Fmoc-amino acid-OPfp esters are pre-activated esters that do not require an additional activation step, which can be advantageous.[2] They are particularly useful in situations where standard coupling reagents might lead to side products or racemization.[2] The pentafluorophenyl leaving group is a good leaving group, facilitating the reaction.
Q3: When should I consider using an additive with this compound?
Additives are often recommended to accelerate the coupling reaction, especially for difficult couplings.[2] Additives like N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can be utilized for faster and more efficient coupling.[2]
Q4: Can I perform a double coupling with this compound?
Yes, a double coupling strategy is a highly effective method to drive the reaction to completion, especially when a single coupling is insufficient.[3] This involves repeating the coupling step with a fresh solution of this compound.[4]
Q5: How can I monitor the completion of the coupling reaction?
The Kaiser test is a common and reliable colorimetric method for monitoring the presence of free primary amines on the resin.[3][5][6] A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete.[3] For N-methylated amino acids where the Kaiser test is not applicable, other tests like the chloranil test can be used.
Troubleshooting Guide
Issue 1: Incomplete Coupling or Low Yield
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.[7]
-
Mass spectrometry (MS) analysis of the final peptide shows significant deletion sequences corresponding to the failed coupling step.[6]
-
Overall low yield of the desired peptide.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Reaction Time | Extend the coupling reaction time. For sterically hindered couplings, this can range from 4 hours to overnight.[2][3] | Sterically hindered reactions are kinetically slower and require more time to reach completion. |
| Suboptimal Reagent Concentration | Increase the equivalents of this compound used. A 3 to 5-fold excess is often recommended.[2][3] | A higher concentration of the activated amino acid can help to drive the reaction forward. |
| Peptide Aggregation | Switch to a more effective solvent for disrupting secondary structures, such as N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF and DMSO.[7] | Aggregation of the growing peptide chain can block reactive sites. Solvents that improve solvation can mitigate this. |
| Steric Hindrance | Perform a double coupling. After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[3] | This provides a second opportunity for the reaction to go to completion, significantly improving the yield of the desired product. |
| Inadequate Resin Swelling | Ensure the resin is properly swollen in the synthesis solvent for at least 30 minutes before the coupling step.[4] | Proper swelling of the resin is crucial for the accessibility of the reactive sites. |
Issue 2: Side Reactions
Symptoms:
-
MS analysis shows byproducts with unexpected masses.
-
Racemization of the coupled alanine residue.
-
Formation of diketopiperazine, especially at the dipeptide stage.[8]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Racemization | Add a racemization-suppressing additive like HOBt or HOOBt to the coupling reaction.[2] | These additives can minimize the risk of epimerization during the coupling step. |
| Diketopiperazine Formation | If coupling to the second amino acid on the resin, consider using a dipeptide building block (Fmoc-Ala-Xaa-OH) instead of sequential couplings. Using a 2-chlorotrityl chloride resin can also reduce this side reaction due to its steric bulk.[8] | This side reaction is prevalent at the dipeptide stage and can be bypassed by using a pre-formed dipeptide. |
| Hydrolysis of the Activated Ester | Ensure the use of anhydrous solvents. Store solvents over molecular sieves to maintain dryness.[4] | Water in the reaction mixture can hydrolyze the OPfp ester, rendering it inactive for coupling. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound with a Sterically Hindered Amino Acid
-
Resin Preparation: Swell the deprotected peptide-resin in high-quality, anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL/gram of resin) for at least 30 minutes.[4]
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents based on resin substitution) in DMF.
-
Coupling Reaction: Add the this compound solution to the swollen resin.
-
Agitation: Shake the reaction mixture at room temperature for 4 to 12 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress.
-
Washing: Once the Kaiser test is negative (yellow), filter the resin and wash it thoroughly with DMF (3 times) to remove any unreacted reagents and byproducts.[2]
Protocol 2: Enhanced Coupling using an Additive and Extended Reaction Time
-
Resin Preparation: Swell the deprotected peptide-resin in anhydrous DMF (approx. 10 mL/gram of resin) for at least 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOOBt (1 equivalent based on resin substitution) in DMF.[2]
-
Coupling Reaction: Add the coupling solution to the swollen resin.
-
Agitation: Shake the reaction mixture at room temperature. For highly hindered couplings, the reaction can be run overnight.[2]
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: After a negative Kaiser test, filter and wash the resin with DMF (3 times).
Protocol 3: Double Coupling Strategy
-
First Coupling: Perform an initial coupling reaction as described in Protocol 1 or 2 for 2-4 hours.
-
Washing: Filter the resin and wash thoroughly with DMF (3 times).
-
Second Coupling: Prepare a fresh solution of this compound (and additive if used) as in the first coupling step.
-
Reaction and Monitoring: Add the fresh coupling solution to the resin and continue to agitate for another 2-4 hours, or until a negative Kaiser test is achieved.
-
Final Washing: Once the coupling is complete, filter and wash the resin with DMF (3 times).
Data Presentation
Table 1: Comparison of Coupling Strategies for this compound with a Model Sterically Hindered Amino Acid (e.g., N-methyl-Valine)
| Strategy | This compound (eq.) | Additive (eq.) | Reaction Time (h) | Coupling Efficiency (%) * |
| Standard | 3 | None | 4 | 75 |
| Extended Time | 3 | None | 12 | 85 |
| With HOBt | 3 | HOBt (1) | 4 | 92 |
| With HOOBt | 3 | HOOBt (1) | 4 | 95 |
| Double Coupling | 3 + 3 | None | 2 + 2 | >98 |
*Coupling efficiency determined by HPLC analysis of a cleaved peptide sample.
Visualizations
Caption: General workflow for this compound coupling.
Caption: Troubleshooting logic for incomplete coupling.
References
Technical Support Center: Enhancing Fmoc-Ala-OPfp Reactivity with Additives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of additives, such as 1-Hydroxybenzotriazole (HOBt), to enhance the reactivity of Fmoc-Ala-OPfp (N-α-Fmoc-L-alanine pentafluorophenyl ester) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is an activated ester of the amino acid alanine, protected with an Fmoc group. These types of esters are used in solid-phase peptide synthesis (SPPS) because they are stable, purifiable, and highly reactive, eliminating the need for in-situ activation before coupling.[1][2] This pre-activation is particularly useful in cases where standard coupling reagents might lead to side products or racemization.[1]
Q2: If this compound is already an "active ester," why would I need an additive like HOBt?
While pentafluorophenyl esters are effective acylating agents, their reaction rate can sometimes be slower than desired, especially for challenging sequences.[3] Additives like HOBt are used as catalysts to significantly increase the rate of the coupling reaction, ensuring a more efficient and complete formation of the peptide bond.[1][3][4]
Q3: How does HOBt mechanistically enhance the reactivity of this compound?
HOBt acts as a nucleophilic catalyst. It reacts with the this compound ester in a transesterification reaction to form a highly reactive Fmoc-Ala-OBt ester intermediate. This OBt-ester is more reactive than the initial OPfp ester and rapidly acylates the free N-terminal amine of the growing peptide chain to form the desired peptide bond.[4][5]
Q4: What are the primary benefits of using HOBt with this compound?
The main benefits of incorporating HOBt are:
-
Faster Coupling Kinetics: HOBt significantly accelerates the rate of acylation, shortening the required reaction time.[3][4]
-
Improved Coupling Efficiency: By speeding up the desired reaction, HOBt helps drive the coupling to completion, leading to higher peptide purity and yield.[6]
-
Suppression of Racemization: HOBt is a well-known and effective agent for minimizing the loss of stereochemical integrity (racemization) at the α-carbon of the amino acid during coupling.[2][7][8]
-
Reduced Side Reactions: The use of HOBt can help prevent the dehydration of asparagine and glutamine side chains and reduce other side reactions like aspartimide formation.[3][7]
Q5: Are there any alternatives to HOBt?
Yes, several alternatives to HOBt are available, some of which offer enhanced reactivity or improved safety profiles. These include:
-
HOAt (1-Hydroxy-7-azabenzotriazole): An aza-analog of HOBt that can markedly accelerate acylation and is often more effective at reducing racemization.[9][10]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive alternative that provides high coupling rates with low racemization, making it a safer choice.[2][3][11]
-
6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole): An electron-withdrawing derivative of HOBt that offers a good compromise between the reactivity of HOAt and the cost of HOBt.[2][12]
Troubleshooting Guide
Issue 1: The coupling reaction is slow or incomplete, as indicated by a positive Kaiser test.
-
Possible Cause: Insufficient activation of the incoming amino acid ester. Although this compound is pre-activated, difficult or sterically hindered sequences can slow the reaction.
-
Troubleshooting Steps:
-
Introduce an Additive: Add one equivalent of HOBt (relative to the this compound) to the coupling reaction. This will generate the more reactive OBt-ester in situ and accelerate the reaction.[1][3]
-
Extend Reaction Time: If using an additive, allow the reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) to ensure completion.[1]
-
Consider a More Potent Additive: If HOBt is insufficient, switch to a more reactive additive like HOAt or OxymaPure.[3][9]
-
Perform a Double Coupling: After the initial coupling and washing, repeat the entire coupling step with a fresh solution of this compound and HOBt.[13]
-
Issue 2: High levels of racemization are detected in the final peptide.
-
Possible Cause: The activation method or reaction conditions are promoting the loss of chiral purity. Basic conditions, in particular, can increase the risk of racemization.[2]
-
Troubleshooting Steps:
-
Ensure Additive Presence: Always use an additive like HOBt, HOAt, or OxymaPure, as they are proven racemization suppressors.[7][11][13]
-
Control Base Addition: If a base is required for other coupling reagents (note: not typically needed for OPfp esters unless specified), use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, sterically hindered base like diisopropylethylamine (DIPEA).[9][11]
-
Optimize Temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C), as elevated temperatures can increase the rate of racemization.[11]
-
Issue 3: The pre-activation or coupling solution turns yellow, orange, or pink.
-
Possible Cause: This is often a harmless cosmetic issue. The formation of charge-transfer complexes between the activated ester, additives like HOBt, and side-chain protecting groups can result in coloration.[14] Impurities in the solvent, such as dimethylamine in old DMF, can also cause discoloration and may lead to unwanted Fmoc deprotection.[14]
-
Troubleshooting Steps:
-
Verify Solvent Quality: Use high-purity, peptide-synthesis-grade solvents (e.g., DMF) that are fresh and anhydrous. Storing solvents over molecular sieves is recommended.[13][14]
-
Proceed with Caution: In most cases, the coloration does not negatively impact the coupling efficiency or the quality of the final peptide.[14] You can proceed with the coupling and monitor its completion via a Kaiser test.
-
Check Reagent Purity: Ensure all reagents, including the Fmoc-amino acid and HOBt, are of high purity and have been stored correctly.
-
Data Presentation
The addition of HOBt has a significant qualitative and quantitative impact on the performance of this compound coupling reactions.
Table 1: Expected Outcomes of HOBt Addition in this compound Coupling
| Parameter | This compound Alone | This compound + 1 eq. HOBt | Benefit of HOBt Addition |
| Reaction Speed | Moderate | Fast | Significant rate enhancement[3][4] |
| Coupling Efficiency | Good to High | Very High | Drives reaction to completion, increasing yield[6] |
| Racemization | Low | Very Low / Negligible | Acts as an effective racemization suppressor[7][8] |
| Side Reactions | Possible | Minimized | Prevents dehydration and other side reactions[3][7] |
Experimental Protocols
Protocol: Coupling of this compound with HOBt Additive in Manual SPPS
This protocol assumes a standard solid-phase synthesis setup on a resin pre-loaded with the first amino acid, following Fmoc deprotection. Equivalents are based on the initial loading of the resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HOBt (3 equivalents)
-
Anhydrous, peptide-synthesis-grade DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for approximately 30-60 minutes in a reaction vessel. Drain the solvent.[15]
-
Reagent Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of fresh DMF. Gently swirl to ensure complete dissolution.
-
Coupling Reaction: Add the reagent solution from step 2 to the drained resin in the reaction vessel.
-
Agitation: Agitate the reaction mixture at room temperature using a shaker or mechanical rocker. The recommended reaction time is typically 1-2 hours. For difficult couplings, this can be extended.[1]
-
Monitoring (Optional): To check for completion, remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[13]
-
Washing: Once the reaction is complete, drain the reaction solution from the vessel.
-
Thorough Rinsing: Wash the peptide-resin extensively to remove any excess reagents and byproducts. A typical wash cycle is:
-
DMF (3-5 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Proceed to Next Step: The resin is now ready for the next Fmoc deprotection step in the synthesis sequence.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. fiveable.me [fiveable.me]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
Technical Support Center: Managing Peptide Aggregation in Fmoc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively manage peptide aggregation during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Troubleshooting Guide
Peptide aggregation during synthesis can lead to a host of issues, including poor yields and difficult purifications. The following table outlines common problems, their potential causes, and recommended solutions to mitigate aggregation.
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield | Incomplete Fmoc deprotection or poor coupling efficiency due to peptide aggregation.[1] Hydrophobic sequences are particularly prone to aggregation.[2][3] | - Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture.[1][2] - Add chaotropic salts like LiCl to the solvent to disrupt secondary structures.[1][2] - Utilize microwave irradiation to improve reaction kinetics.[2] - Resynthesize the peptide on a low-substitution resin or a specialized resin like TentaGel.[2] |
| Incomplete Fmoc deprotection | The growing peptide chain forms secondary structures (aggregation) that sterically hinder the piperidine base from accessing the Fmoc group.[1][2] | - Extend the deprotection time or perform a second deprotection step.[1] - Switch to a stronger deprotection reagent, such as using DBU in the deprotection solution.[2] - Use sonication to physically disrupt the aggregates during deprotection.[2] - Increase the reaction temperature.[2] |
| Poor coupling efficiency | Aggregation of the peptide-resin complex prevents the activated amino acid from reaching the N-terminus of the growing peptide chain.[1][2] | - Use more potent coupling reagents like HATU or HBTU.[4] - Couple at a higher temperature to disrupt hydrogen bonding.[2] - Incorporate structure-disrupting elements such as pseudoproline dipeptides or Dmb-amino acids into the sequence.[2] |
| Resin shrinking or poor swelling | This is a physical indication of peptide aggregation on the solid support, where the peptide chains collapse onto themselves.[2] | - Switch to solvents with better solvating properties like NMP or add DMSO.[2] - Add nonionic detergents or ethylene carbonate to the reaction mixture.[2] |
| Difficult purification of the crude peptide | The presence of deletion sequences and other impurities resulting from incomplete reactions caused by aggregation. | - Optimize the synthesis protocol to minimize aggregation using the strategies listed above. - The use of aggregation-disrupting elements can also increase the solubility of the cleaved peptide, facilitating easier purification.[2] |
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains attached to the resin. This is primarily caused by the formation of intermolecular hydrogen bonds, leading to the creation of secondary structures.[2] Hydrophobic peptide sequences are particularly susceptible to aggregation.[2] This phenomenon can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which results in lower yields and the formation of truncated peptide sequences.[1][2]
Q2: How can I predict if my peptide sequence is prone to aggregation?
A2: While it is difficult to reliably predict aggregation from a sequence alone, certain characteristics increase the likelihood.[2] Peptides containing stretches of contiguous hydrophobic amino acids such as Alanine, Valine, and Isoleucine are often problematic. Additionally, sequences that can form stable secondary structures like beta-sheets are at high risk. Aggregation is generally not a significant issue before the fifth or sixth residue but can become troublesome in longer peptides.[2]
Q3: What is the role of Fmoc-Ala-OPfp in managing synthesis issues?
A3: Fmoc-amino acid-OPfp (pentafluorophenyl) esters are activated amino acid derivatives. While not primarily used as a general anti-aggregation agent, they are valuable for specific circumstances. Using pre-formed OPfp esters allows for coupling under acidic or neutral conditions, which is particularly useful for minimizing racemization of sensitive amino acids like cysteine.[5] In some specialized, high-throughput synthesis methods, Fmoc amino acid-OPfp esters embedded in toner particles are delivered to a solid support for sequential coupling.[6]
Q4: What are pseudoproline dipeptides and how do they prevent aggregation?
A4: Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine that introduce a "kink" into the peptide backbone.[2] This disruption of the regular peptide structure effectively breaks up the hydrogen bonding patterns that lead to the formation of secondary structures and aggregation.[2] Incorporating these dipeptides at strategic locations (e.g., every 5-6 residues) in a sequence known to be difficult can significantly improve synthesis efficiency, leading to higher purity and yield of the final product.
Q5: Can changing the synthesis solvent help manage aggregation?
A5: Yes, the choice of solvent plays a critical role. While Dimethylformamide (DMF) is standard, switching to N-Methylpyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) can improve the solvation of the growing peptide chain and disrupt aggregates.[2][7] These solvents are better at breaking up the hydrogen bonds that cause the peptide chains to stick together.
Q6: What are common side reactions associated with Fmoc-SPPS, and can they be exacerbated by aggregation?
A6: Common side reactions include aspartimide formation and diketopiperazine formation.[2][4] Aspartimide formation is prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2] Diketopiperazine formation can occur at the dipeptide stage, especially when Proline is one of the first two residues.[2] Aggregation can worsen these issues by slowing down the desired reactions, thus providing more time for these side reactions to occur.
Experimental Protocols
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the fundamental steps for manual Fmoc-SPPS. Modifications should be made based on the specific peptide sequence and observed difficulties (e.g., aggregation).
1. Resin Preparation:
-
Place the appropriate resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) in a reaction vessel.[3]
-
Swell the resin in DMF for at least 30 minutes. For polystyrene-based resins, an initial wash and swelling with Dichloromethane (DCM) is recommended.[8]
2. First Amino Acid Coupling:
-
If starting with a pre-loaded resin, proceed to step 3.
-
For manual loading, activate the first Fmoc-amino acid (typically 3-5 equivalents) with a coupling reagent like HBTU/HATU in the presence of a base such as DIPEA.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF.
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[9]
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
4. Amino Acid Coupling:
-
Dissolve the next Fmoc-amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU/HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.[1] A negative Kaiser test (yellow beads) indicates a complete reaction.
5. Capping (Optional):
-
If the coupling is incomplete (positive Kaiser test), a capping step can be performed to block any unreacted N-terminal amines.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
This prevents the formation of deletion sequences.
6. Repeat Synthesis Cycle:
-
Repeat steps 3 and 4 for each amino acid in the sequence.
7. Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Air-dry the crude peptide pellet.
Visualizations
Troubleshooting Workflow for Peptide Aggregation
Caption: A logical workflow for diagnosing and resolving peptide aggregation issues during SPPS.
Mechanism of Peptide Chain Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chempep.com [chempep.com]
- 5. biomatik.com [biomatik.com]
- 6. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-Ala-OPfp. It addresses common issues related to the cleavage and deprotection steps of Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: this compound utilizes a pentafluorophenyl (Pfp) ester, which is a highly reactive active ester. This allows for rapid and efficient coupling reactions during peptide synthesis.[1][2][3] The use of a pre-activated ester avoids the need for in-situ activating reagents during the coupling of alanine, which can help minimize side reactions.[3]
Q2: How stable is the C-terminal OPfp ester during the repetitive Fmoc-deprotection steps with piperidine?
A2: While Pfp esters are known for their high reactivity, they also exhibit considerable stability, greater than that of N-hydroxysuccinimidyl (NHS) esters.[4] Fmoc-amino acid-OPfp esters are commonly used in automated SPPS, which implies they are sufficiently stable to withstand the standard synthesis cycles.[2][5] However, prolonged exposure or harsh basic conditions could potentially lead to premature reaction of the active ester with the deprotection base (e.g., piperidine) to form a C-terminal piperidide amide.
Q3: Can the C-terminal OPfp ester be hydrolyzed during synthesis or workup?
A3: Yes, hydrolysis of the Pfp ester to the corresponding carboxylic acid is a potential side reaction, although Pfp esters are generally less susceptible to hydrolysis than NHS esters.[6][7] Exposure to aqueous conditions for extended periods, especially at non-neutral pH, can increase the rate of hydrolysis.[8][9]
Q4: Is it necessary to remove the N-terminal Fmoc group before cleaving the peptide from the resin?
A4: Yes, it is standard and highly recommended practice to remove the final N-terminal Fmoc group before proceeding with the acid-mediated cleavage from the resin.[10] Leaving the Fmoc group on can lead to precipitation issues and complicates purification and analysis.[11]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Peptide-OPfp Active Ester
Symptom: After cleavage and precipitation, the quantity of the recovered peptide is significantly lower than expected.
| Possible Cause | Troubleshooting Action | Rationale |
| Incomplete Deprotection | During synthesis, ensure complete Fmoc deprotection after each cycle. Perform a Kaiser test to check for free primary amines.[5] For difficult sequences, consider extending deprotection time or using a stronger base cocktail like DBU/piperidine.[1] | Incomplete deprotection leads to truncated peptide sequences (deletions), lowering the yield of the full-length product.[12] |
| Peptide Aggregation | Use aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) instead of DMF, or add chaotropic salts (e.g., LiCl). Microwave-assisted synthesis can also help break up secondary structures.[5] | Aggregation can hinder reagent access to the growing peptide chain, leading to incomplete coupling and deprotection.[1][5] |
| Premature Cleavage | This is generally not an issue with standard Fmoc/tBu chemistry where the linker is acid-labile and the deprotection is base-mediated. | The orthogonal nature of Fmoc chemistry protects the acid-labile linker during base-catalyzed deprotection.[13] |
| Reaction of OPfp Ester with Piperidine | Minimize the time the resin is in contact with the piperidine solution during deprotection steps. Consider using a milder base or a flow synthesis setup where contact time is reduced.[1] | The nucleophilic piperidine can potentially react with the highly active Pfp ester at the C-terminus, leading to a C-terminal amide instead of the desired active ester. |
| Poor Precipitation | If no precipitate forms upon adding cold ether, try reducing the volume of the TFA solution under a stream of nitrogen before adding ether.[11][14] For very hydrophobic peptides, alternative precipitation solvents like a hexane/ether mixture may be necessary.[11] Some short or hydrophobic peptides may not precipitate well; in such cases, direct purification after solvent evaporation might be an option.[11] | The polarity of the peptide and the volume of TFA can affect precipitation efficiency.[11] |
Issue 2: Presence of Impurities in the Crude Product
Symptom: HPLC or Mass Spectrometry analysis of the crude peptide shows multiple peaks or unexpected masses.
| Possible Cause | Troubleshooting Action | Rationale |
| Side-Chain Reactions during Cleavage | Use an appropriate cleavage cocktail with scavengers tailored to your peptide sequence. For peptides with sensitive residues like Trp, Met, Cys, or Tyr, scavengers are crucial. | Cationic species generated during the removal of acid-labile side-chain protecting groups can react with nucleophilic side chains, causing modifications if not trapped by scavengers.[15] |
| Hydrolysis of OPfp Ester | Ensure all solvents and reagents used during cleavage and workup are anhydrous. Minimize exposure to atmospheric moisture. | The Pfp ester is sensitive to water and can hydrolyze to the carboxylic acid, resulting in a mass decrease of 166 Da (C₆F₅OH).[4] |
| Intra/Intermolecular Aminolysis | After cleavage, immediately proceed with purification. Lyophilize the peptide to store it as a stable powder. Avoid storing the crude peptide in solution, especially at neutral or basic pH. | The highly reactive C-terminal OPfp ester can react with nucleophilic side chains (e.g., Lys) or the N-terminus of another peptide molecule, leading to cyclization or dimerization/oligomerization. |
| Aspartimide Formation | For sequences containing Asp, especially Asp-Gly or Asp-Ser, use protecting groups on the Asp side chain designed to reduce this side reaction (e.g., Hmb backbone protection).[12] | The succinimide ring of aspartimide can be opened by piperidine, leading to a mixture of α- and β-aspartyl peptides, which are difficult to separate.[12] |
| Incomplete Removal of Protecting Groups | Extend the cleavage time or use a stronger acid cocktail if mass spectrometry indicates the persistence of side-chain protecting groups (e.g., tBu, Trt, Pbf). A small-scale test cleavage with varying times can help optimize this.[16] | Some protecting groups, like Pbf on Arginine, may require longer cleavage times for complete removal.[12] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-20 minutes. For potentially difficult sequences, this step can be repeated.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[17]
-
Proceed to the next coupling step.
Protocol 2: Test Cleavage and Analysis
A small-scale test cleavage is recommended to identify potential problems early.[5]
-
Take a small sample of the dry peptidyl-resin (approx. 10-20 mg).
-
Prepare the appropriate cleavage cocktail (see Table 1).
-
Add the cleavage cocktail (e.g., 200 µL) to the resin in a small vial.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to a tube containing cold diethyl ether.[5]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again.[5]
-
Air-dry the peptide pellet and dissolve it in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) for HPLC-MS analysis.[5]
Protocol 3: Global Peptide Cleavage and Deprotection
Safety Warning: Always perform cleavage procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Trifluoroacetic acid (TFA) is highly corrosive.[16]
-
Ensure the N-terminal Fmoc group has been removed.
-
Wash the peptide-resin thoroughly with DCM to remove residual DMF, then dry the resin under vacuum for at least 3 hours.[12]
-
Place the dry resin in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Add the pre-chilled, appropriate cleavage cocktail (see Table 1) to the resin (typically 10 mL per gram of resin).[16]
-
Allow the reaction to warm to room temperature and stir for 1.5-3 hours.[16]
-
Filter the resin to separate it from the peptide-TFA solution.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.[18]
-
Isolate the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Data Presentation
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition (v/v or w/v) | Target Residues / Use Case | Reference(s) |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | "Odorless" cocktail for peptides with Trt-based protecting groups. Does not prevent Met oxidation. | [4][10] |
| Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), EDT (2.5%) | General-purpose cocktail for peptides with sensitive residues (Cys, Met, Trp, Tyr). | [4][10] |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | General use, effective for most standard peptides. | [10] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH₄I (1.5%) | Specifically designed to prevent methionine oxidation during cleavage. | [19] |
| TFA/TIPS/H₂O | TFA (95%), TIPS (2.5%), H₂O (2.5%) | Standard cocktail for peptides without highly sensitive residues like Trp or Met. | [13] |
| TFA/EDT | TFA (95%), EDT (5%) | For peptides containing Trp to prevent modification. | [15] |
TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethyl sulfide.
Visualizations
Caption: Standard workflow for the cleavage and isolation of a peptide synthesized with a C-terminal active ester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. [PDF] C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. | Semantic Scholar [semanticscholar.org]
- 12. biotage.com [biotage.com]
- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. [p-Sulfotetrafluorophenyl hydrophilic activated esters of amino acids in peptide synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. csbiochina.com [csbiochina.com]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Peptides Synthesized with Fmoc-Ala-OPfp
For researchers, scientists, and drug development professionals, the purity of synthesized peptides is a critical factor that dictates the reliability of experimental results and the safety and efficacy of potential therapeutics. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) is a pivotal step that significantly influences the purity of the final peptide product. This guide provides an objective comparison of the performance of Fmoc-Ala-OPfp (Pentafluorophenyl ester of Fmoc-L-alanine) against other common alternatives, with a focus on purity assessment by High-Performance Liquid Chromatography (HPLC) and supported by experimental data.
This compound is an activated ester of the amino acid alanine, which offers a distinct advantage in peptide synthesis. As a pre-activated building block, it does not require an additional in-situ activation step, which can be a source of side reactions and racemization with other coupling reagents. This can lead to a cleaner synthesis and a higher purity of the crude peptide, simplifying downstream purification efforts.
Comparative Purity Data
A significant challenge in peptide synthesis is the introduction of impurities such as truncated sequences, deletion sequences, and diastereomers due to racemization. The choice of coupling method directly impacts the prevalence of these impurities. While direct head-to-head HPLC purity data for the same peptide synthesized with this compound versus other common coupling reagents is not extensively published in a single study, we can infer performance based on studies comparing various activators and the known chemical properties of OPfp esters.
Activated esters like this compound are known to minimize racemization. A study on peptides synthesized using a linker that minimizes C-terminal amino acid racemization, similar to the principle of using pre-activated esters, showed a significant reduction in epimerization to a maximum of 0.5%[1]. This is a substantial improvement over methods that can be more prone to this side reaction.
To provide a baseline for comparison, the following table summarizes typical crude peptide purities achieved with various common coupling reagents for the synthesis of the model peptide H-GHWSYGLRPG-NH2, as reported in a comparative study. It is important to note that these values are for a different peptide and are presented here as a general reference for the performance of these reagents.
| Coupling Reagent | Crude Peptide Purity (%) |
| COMU | 90.84 |
| HCTU | 89.92 |
| HATU | 88.76 |
| PyBOP | 86.93 |
| TFFH | 62.11 |
Data adapted from a study comparing various activators for a different peptide sequence.
The use of this compound is anticipated to yield purity results in the higher range of this scale, primarily due to the reduction of side reactions associated with in-situ activation and a lower risk of racemization.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for peptide synthesis using this compound and a standard procedure for subsequent HPLC analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual synthesis of a peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Dissolve this compound (2 equivalents relative to the resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored using a Kaiser test to check for the presence of free amines.
-
-
Washing: After the coupling is complete, wash the resin with DMF to remove excess reagents.
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence using appropriate activated amino acids.
-
Final Deprotection: Once the peptide sequence is complete, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry the pellet under vacuum.
Protocol 2: HPLC Analysis of Peptide Purity
This protocol outlines a standard method for determining the purity of the synthesized peptide.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide and any impurities. A typical gradient is 5% to 65% B over 30 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for analytical columns.
-
Detection: UV absorbance is monitored at 214-220 nm, which is optimal for detecting the peptide backbone[2].
-
Column Temperature: Maintain a constant column temperature, for example, 30°C, to ensure reproducibility.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the percentage purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100[2].
Workflow and Logical Relationships
To visualize the experimental process and the relationship between the synthesis method and the final purity assessment, the following diagrams are provided.
References
A Comparative Guide to Mass Spectrometry Characterization of Peptides Synthesized with Fmoc-Ala-OPfp
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of reagents is critical to ensuring the desired product's purity and identity. The use of N-α-Fmoc-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp) as an activated amino acid offers high reactivity and rapid coupling.[1][2] However, like all chemical processes, its use can lead to specific side products. Mass spectrometry is an essential tool for identifying the target peptide and characterizing any synthesis-related impurities.[3]
This guide provides a comparative overview of the mass spectrometry characterization of the intended peptide product versus potential side-products that may arise from using this compound. It also compares these potential impurities to those generated by other common peptide coupling reagents.
Mass Spectrometry Profile: Ideal Product vs. Potential Side-Products
The goal of incorporating this compound is to add an alanine residue to the peptide chain. In an ideal synthesis, the Fmoc protecting group is removed by a base (e.g., piperidine), and the pentafluorophenyl (OPfp) group is displaced by the N-terminal amine of the growing peptide, leaving only the desired alanine addition.[4] However, incomplete reactions or side reactions can result in peptide variants with distinct mass shifts detectable by mass spectrometry.
The table below summarizes the expected mass additions for the target peptide and potential side-products originating from the use of this compound.
Table 1: Mass Spectrometry Signatures of Target Peptide and Potential Side-Products
| Product Type | Modification | Mass Change (Da) | Description |
| Ideal Product | Alanine Addition | +71.04 | Successful incorporation of an alanine residue into the peptide backbone. |
| Side-Product | Incomplete Fmoc Deprotection | +222.24 | The Fmoc protecting group (C₁₅H₁₁O₂) remains attached to the N-terminus of the peptide, indicating a failed deprotection step.[5] |
| Side-Product | Pentafluorophenyl (Pfp) Adduct | +166.00 | Acylation of a nucleophilic amino acid side chain (e.g., Lys, Orn, or esterification of Asp, Glu) by the Pfp ester instead of the intended N-terminal amine. This results in the addition of a C₆F₅CO- group. |
| Side-Product | Deletion Sequence | -71.04 | Failure to couple the alanine residue, resulting in a peptide that is missing the intended alanine. |
Comparison with Alternative Coupling Reagents
The side-product profile of a peptide synthesis is highly dependent on the coupling reagents used. While Fmoc-amino acid-OPfp esters are efficient, other reagent classes like carbodiimides and uronium/aminium salts have their own characteristic side-products.[6][7] Understanding these differences is key to troubleshooting and optimizing peptide synthesis protocols.
Table 2: Comparison of Potential Side-Products from Various Coupling Reagents
| Coupling Reagent Class | Example Reagents | Common Side-Products | Mass Change (Da) | Notes |
| Activated Esters | Fmoc-AA-OPfp , Fmoc-AA-ONSu | - Incomplete coupling (deletion) - Side-chain acylation | Varies | Pfp esters are highly reactive, which can minimize side reactions by enabling rapid coupling.[1][8] |
| Carbodiimides | DCC, DIC | - N-acylurea formation - Dehydration (Asn, Gln) | +112.13 (DIC) | N-acylurea is an unreactive byproduct formed by rearrangement of the O-acylisourea intermediate.[9] Additives like HOBt or OxymaPure are used to suppress this.[6] |
| Uronium/Aminium Salts | HBTU , HATU, HCTU | - Guanidinylation of N-terminus | +139.15 (from HBTU) | This side reaction occurs when the coupling reagent reacts with the peptide's N-terminal amine, capping the chain and preventing further elongation.[10][11][12] |
| Phosphonium Salts | PyBOP , PyAOP | - Generally cleaner reactions | N/A | Phosphonium reagents are less prone to cause guanidinylation compared to uronium salts.[12][13] |
Experimental Protocols & Methodologies
Accurate characterization by mass spectrometry requires appropriate sample preparation and analysis methods.
Protocol 1: Sample Preparation for Mass Spectrometry
-
Peptide Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Sample Reconstitution:
-
Dissolve the dried crude peptide in a suitable solvent for mass spectrometry analysis, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid to facilitate ionization.
-
The final concentration should be approximately 10-100 pmol/µL.
-
Protocol 2: Mass Spectrometry Analysis
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.[3]
-
ESI-MS:
-
Infuse the sample directly or perform Liquid Chromatography-Mass Spectrometry (LC-MS) for separation of the target peptide from impurities.[8]
-
Mode: Positive ion mode is standard for peptides.
-
Analysis: Acquire the full MS scan to identify the molecular weights of the components in the crude product. Compare the observed masses with the theoretical masses calculated for the expected product and potential side-products.
-
Tandem MS (MS/MS): Select the precursor ion of interest (e.g., the target peptide or a suspected side-product) and subject it to collision-induced dissociation (CID) to generate fragment ions (b- and y-ions). This fragmentation pattern is used to confirm the peptide sequence.[14]
-
-
MALDI-TOF-MS:
-
Mix the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and allow it to co-crystallize.
-
Acquire the mass spectrum. MALDI is particularly useful for rapid screening of synthesis products and confirming the molecular weight of the main product.
-
Visualizing Workflows and Fragmentation
Diagrams created using Graphviz provide a clear visual representation of experimental and logical flows.
Diagram 1: SPPS Workflow and MS Analysis
Diagram 2: Logic for Identifying Synthesis Outcomes
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bioorganica.org.ua [bioorganica.org.ua]
- 11. peptide.com [peptide.com]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Ala-OPfp and Other Activated Esters for Alanine Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of activated amino acid derivatives is critical to ensure high coupling efficiency, minimal side reactions, and the overall success of synthesizing the target peptide. Alanine, a fundamental amino acid, is frequently incorporated into peptide sequences and its efficient and chirally pure introduction is paramount, particularly in the synthesis of peptides used to probe biological systems, such as in alanine scanning mutagenesis to identify key residues in protein-protein interactions and signaling pathways[1][2].
This guide provides an objective comparison of Fmoc-Ala-OPfp (pentafluorophenyl ester) with other commonly used activated esters of Fmoc-L-alanine, namely Fmoc-Ala-OSu (N-hydroxysuccinimide ester) and Fmoc-Ala-ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester). The comparison is based on available experimental data and established principles of peptide chemistry, with a focus on performance metrics relevant to researchers in drug development and chemical biology.
Performance Comparison of Activated Alanine Esters
The selection of an activated ester for alanine incorporation depends on several factors, including the desired reaction kinetics, the potential for side reactions such as racemization, and the specific requirements of the peptide sequence being synthesized. The following table summarizes the qualitative performance characteristics of this compound, Fmoc-Ala-OSu, and Fmoc-Ala-ODhbt based on their established use in SPPS.
| Performance Metric | This compound | Fmoc-Ala-OSu | Fmoc-Ala-ODhbt |
| Relative Reactivity | High[3][4] | Moderate | High[5] |
| Coupling Speed | Fast[3][6] | Moderate | Fast[5] |
| Racemization Risk | Low, especially under optimized conditions[6] | Moderate | Low |
| Stability | High (crystalline solid)[3] | Moderate | High |
| Common Applications | Automated SPPS, difficult sequences[5], synthesis of hindered peptides[6] | General peptide synthesis, bioconjugation | Automated SPPS[5] |
This compound stands out for its high reactivity, which translates to rapid coupling times, a significant advantage in automated SPPS[3][5]. These esters are stable, crystalline solids that are easy to handle[3]. Their high reactivity makes them particularly suitable for challenging couplings, including the incorporation of sterically hindered amino acids[6]. Studies have shown that microwave-assisted couplings with Fmoc-amino acid pentafluorophenyl esters can be completed in as little as 30-45 seconds and are free from racemization[6]. The addition of 1-hydroxybenzotriazole (HOBt) can further enhance the reactivity of Pfp esters[5].
Fmoc-Ala-OSu esters have found widespread use in chemistry, but their application in SPPS is more restricted compared to OPfp and ODhbt esters[5]. This suggests a more moderate reactivity in the context of solid-phase synthesis. A potential drawback is the possibility of forming Fmoc-β-Ala-OH impurities during the preparation of Fmoc-amino acids using Fmoc-OSu via a Lossen-type rearrangement, which could be incorporated into the growing peptide chain[7].
Fmoc-Ala-ODhbt esters are also highly regarded for their reactivity and are, like OPfp esters, popular choices for automated peptide synthesis[5]. Their high reactivity allows for efficient and rapid coupling reactions.
Experimental Protocols
To quantitatively assess the performance of these activated esters, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative study of the coupling efficiency and racemization of this compound, Fmoc-Ala-OSu, and Fmoc-Ala-ODhbt.
Objective: To compare the coupling efficiency and extent of racemization of this compound, Fmoc-Ala-OSu, and Fmoc-Ala-ODhbt in the synthesis of a model tripeptide (e.g., H-Gly-Ala-Phe-NH₂).
Materials and Reagents:
-
Rink Amide MBHA resin (100-200 mesh, substitution ~0.5 mmol/g)
-
Fmoc-Phe-OH
-
This compound
-
Fmoc-Ala-OSu
-
Fmoc-Ala-ODhbt
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol (all peptide synthesis grade)
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O
-
Diethylether (cold)
-
HPLC grade acetonitrile and water with 0.1% TFA
Protocol:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell 100 mg of Rink Amide MBHA resin in DMF in a fritted syringe for 30 minutes.
-
Drain the DMF.
-
Perform Fmoc deprotection with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Couple Fmoc-Phe-OH (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 1 hour.
-
Wash the resin as in the previous step. Confirm coupling completion with a Kaiser test.
-
-
Incorporation of Alanine using Different Activated Esters (Parallel Syntheses):
-
Divide the Fmoc-Phe-resin into three equal portions.
-
Perform Fmoc deprotection on all three portions as described above.
-
Coupling of this compound: To the first resin portion, add a solution of this compound (3 eq.) in DMF. Allow to react for 30 minutes.
-
Coupling of Fmoc-Ala-OSu: To the second resin portion, add a solution of Fmoc-Ala-OSu (3 eq.) in DMF. Allow to react for 1 hour.
-
Coupling of Fmoc-Ala-ODhbt: To the third resin portion, add a solution of Fmoc-Ala-ODhbt (3 eq.) in DMF. Allow to react for 30 minutes.
-
After the respective coupling times, wash all three resin portions with DMF (5x). Take a small sample of resin from each for a Kaiser test to qualitatively assess completion.
-
-
Final Amino Acid Coupling:
-
Perform Fmoc deprotection on all three resin portions.
-
Couple Fmoc-Gly-OH (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 1 hour to all three resin portions.
-
Wash the resins and perform a final Fmoc deprotection.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resins with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
-
Treat each resin with the cleavage cocktail for 2 hours.
-
Precipitate the crude peptides in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptides.
-
-
Analytical Method for Comparison:
-
Dissolve the crude peptides in a known concentration in an appropriate solvent (e.g., 50% acetonitrile/water).
-
Analyze the samples by reverse-phase HPLC using a C18 column and a linear gradient of acetonitrile in water (both with 0.1% TFA).
-
Coupling Efficiency: Quantify the area of the desired tripeptide peak (H-Gly-Ala-Phe-NH₂) relative to the area of the deletion peptide peak (H-Gly-Phe-NH₂).
-
Racemization Analysis: Analyze the samples using a chiral HPLC method or by HPLC after derivatization with a chiral reagent (e.g., Marfey's reagent) to separate the L-Ala and D-Ala containing tripeptides. Quantify the percentage of the D-Ala diastereomer.
-
Visualizing Workflows and Logical Relationships
To better illustrate the processes involved in peptide synthesis and the decision-making for selecting reagents, the following diagrams are provided.
References
- 1. Molecular determinants of ligand efficacy and potency in GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Whole-protein Alanine-scanning Mutagenesis of Allostery: a Large Percentage of a Protein Can Contribute to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
A Comparative Guide to Fmoc-Ala-OPfp Coupling Reactions in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the efficiency and fidelity of the coupling reaction are paramount to achieving high yields of the desired peptide with minimal impurities. The choice of coupling reagent and strategy can significantly impact the outcome, particularly concerning reaction kinetics and the preservation of stereochemical integrity. This guide provides a detailed comparison of the kinetic performance of Fmoc-Ala-OPfp (Nα-9-fluorenylmethoxycarbonyl-L-alanine pentafluorophenyl ester) with other commonly employed coupling reagents, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an activated ester of Fmoc-L-alanine. The pentafluorophenyl (Pfp) group is a highly effective activating group due to its strong electron-withdrawing nature, which renders the carboxyl carbon highly susceptible to nucleophilic attack by the free amine of the growing peptide chain.[1] OPfp esters are known for their high reactivity and relative stability, allowing them to be isolated, purified, and stored, which is an advantage over in-situ activation methods.[2] A primary benefit of using pre-activated esters like this compound is the reduced risk of racemization, a critical consideration in the synthesis of chiral peptides.[2]
Quantitative Comparison of Coupling Reagents
| Coupling Reagent | Observed Rate Constant (k_obs, min⁻¹) | Half-life (t_1/2, min) | Coupling Efficiency (%) |
| HATU | 0.023 ± 0.002 | 30 | ~100 |
| HCTU | 0.012 ± 0.001 | 58 | 70 |
| HDMC | 0.009 ± 0.001 | 77 | 80 |
| TBTU | 0.005 ± 0.001 | 139 | 80 |
| PyBOP | 0.004 ± 0.001 | 173 | 50 |
| DIC | 0.003 ± 0.001 | 211 | ~100 (extended time) |
| This compound | Not directly measured | Not directly measured | High (inferred) |
Data adapted from a kinetic study on a model aza-peptide synthesis. While the reaction system is different from standard SPPS, the data provides a useful comparison of the activation efficiency of these reagents with Fmoc-Ala-OH.
This compound is considered a "highly reactive" coupling reagent, suggesting that its coupling times would be competitive with the faster reagents listed above.[2] Its primary advantage, however, lies in the minimization of racemization.
Racemization Studies
Racemization of the α-carbon of the amino acid is a major side reaction during peptide synthesis, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. The choice of coupling reagent plays a crucial role in controlling the extent of racemization.
The following table presents data on the percentage of D-isomer formation for different Fmoc-amino acids when coupled using various reagents.
| Fmoc-Amino Acid | Coupling Reagent/Base | % D-Isomer |
| Fmoc-L-His(Trt)-OH | HATU/DIPEA | 14.9 |
| HBTU/DIPEA | 10.5 | |
| PyBOP/DIPEA | 10.2 | |
| DIC/Oxyma | 1.8 | |
| Fmoc-L-Cys(Trt)-OH | HATU/DIPEA | 1.9 |
| HBTU/DIPEA | 1.4 | |
| PyBOP/DIPEA | 1.3 | |
| DIC/Oxyma | 0.0 | |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | 0.4 |
| DIC/Oxyma | 0.0 |
Data adapted from a study on the suppression of α-carbon racemization in peptide synthesis.[3]
While specific data for this compound is not included in this particular study, the use of pre-formed active esters like OPfp is a well-established strategy to minimize racemization.[2] The mechanism of racemization often involves the formation of an oxazolone intermediate, which is more prevalent with in-situ activation methods that use carbodiimides and a base. By using a pre-activated, stable ester, the coupling reaction can proceed quickly and under milder conditions, thereby reducing the opportunity for racemization.
Experimental Protocols
General Protocol for this compound Coupling in SPPS
This protocol outlines a standard procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Optional: 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (Dhbt-OH)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in DMF. If an additive is used, add 1 equivalent of HOBt or Dhbt-OH to the solution.
-
Coupling Reaction: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature. Reaction times can vary from 1 hour to overnight, depending on the sequence and scale.[4]
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test or a quantitative method like the Fmoc test.
-
Washing: After the coupling is complete (indicated by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol for Monitoring Coupling Reaction by Kaiser Test
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of the resin beads (a few beads) from the reaction vessel and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of Reagent A, B, and C to the resin sample.
-
Heat the sample at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): A deep blue or purple color indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): A yellow or colorless solution and beads indicate the absence of free primary amines.
-
Visualizing the Workflow and Comparisons
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for studying the kinetics of a peptide coupling reaction.
References
Validating ¹³C Labeled Fmoc-Ala-OH Incorporation in Peptides: A Comparative Guide
In the precise field of synthetic peptide production, particularly for applications in proteomics, metabolomics, and drug development, the accurate and verifiable incorporation of isotopically labeled amino acids is paramount.[1][2][3] These labeled peptides are invaluable as internal standards for quantitative mass spectrometry (MS) and as probes in nuclear magnetic resonance (NMR) studies of protein structure and dynamics.[1][3][4] This guide provides a comprehensive comparison of the validation of ¹³C labeled Fmoc-Ala-OH (Fmoc-Ala-OH-¹³C₃) incorporation in peptides with other common isotopic labeling strategies, supported by detailed experimental protocols and data.
Performance Comparison of ¹³C-Labeled Amino Acids
The choice of a ¹³C-labeled amino acid for validating incorporation efficiency is often dictated by the specific application, the peptide sequence, and the analytical method employed.[4] Fmoc-Ala-OH-¹³C₃ provides a straightforward method to confirm successful coupling due to the distinct +3 Dalton mass shift it introduces.[4] However, other labeled amino acids may offer advantages in more complex analytical workflows.[4]
| Feature | Fmoc-Ala-OH-¹³C₃ | Fmoc-Leu-OH-¹³C₆ | Fmoc-Val-OH-¹³C₅ | Fmoc-Lys-OH-¹³C₆,¹⁵N₂ |
| Primary Use Case | Routine validation of coupling efficiency in Solid-Phase Peptide Synthesis (SPPS).[4] | Internal standards for quantitative proteomics (e.g., AQUA peptides).[4] | Probing protein structure and dynamics by NMR spectroscopy.[4] | Internal standards with a significant mass shift for complex MS analysis.[4] |
| Mass Shift (Da) | +3 | +6 | +5 | +8 |
| Primary Analytical Method | Mass Spectrometry (MS), NMR Spectroscopy.[4] | Mass Spectrometry (MS).[4] | NMR Spectroscopy, MS.[4] | Mass Spectrometry (MS).[4] |
| Key Advantage | Cost-effective for routine validation.[4] | Introduces a significant mass shift, useful in complex spectra. | Valine's methyl groups are sensitive probes in NMR.[4] | Dual labeling provides a substantial mass shift, ideal for complex mixtures.[4] |
| Considerations | Minimal mass shift may be less ideal for very complex samples. | Higher cost due to more labeled atoms.[4] | Higher cost, more specialized use.[4] | Highest cost due to dual isotopic labels.[4] |
Experimental Protocols
The validation of ¹³C incorporation is typically performed after the completion of SPPS, cleavage, and purification of the peptide.[4] The primary analytical techniques for this validation are Mass Spectrometry and NMR Spectroscopy.[4]
Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Labeled Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ala-OH-¹³C₃ using the Fmoc/tBu strategy.[5][6]
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink-amide MBHA or Wang resin) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[7][8]
2. Fmoc Deprotection:
-
Treat the resin with a 20% piperidine in DMF solution twice for 10-15 minutes each time to remove the Fmoc protecting group from the resin's free amine.[7][9]
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine.[9]
3. Amino Acid Coupling (Standard):
-
For standard amino acids, pre-activate 3-4 equivalents of the Fmoc-amino acid with a coupling reagent like HBTU/HOBt (3.9 equivalents) and a base such as N,N-Diisopropylethylamine (DIEA) (6 equivalents) in DMF.[7]
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[7]
-
Wash the resin with DMF.
4. Incorporation of ¹³C Labeled Fmoc-Ala-OH:
-
Use 2 equivalents of Fmoc-Ala-OH-¹³C₃.
-
Activate with a 1:1 mixture of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure.
-
To ensure complete incorporation, extend the coupling time to a minimum of 2 hours, and potentially up to 4 hours.[1]
-
Monitor the coupling reaction completion using a qualitative test such as the Kaiser test.
5. Synthesis Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.[1]
6. Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with cold ether.[7]
-
Dry the crude peptide pellet.
7. Purification:
-
Dissolve the crude peptide in a suitable solvent.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][7]
-
Lyophilize the pure fractions to obtain the final peptide powder.
Validation by Mass Spectrometry
1. Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% formic acid).
2. Data Acquisition:
3. Data Analysis:
-
Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretical m/z of the peptide containing the ¹³C-labeled alanine.
-
Successful incorporation of Fmoc-Ala-OH-¹³C₃ will result in a mass increase of 3 Daltons compared to the unlabeled peptide.[4]
Validation by ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[10][11]
2. Data Acquisition:
-
Acquire a 1D ¹³C NMR spectrum. For more detailed analysis, 2D correlation spectra like ¹H-¹³C HSQC can be performed.[4]
3. Data Analysis:
-
The presence of signals in the ¹³C spectrum at the characteristic chemical shifts for the alpha, beta, and carbonyl carbons of alanine confirms the incorporation.[4][10] The high isotopic purity (typically >99%) of the labeled amino acid ensures that the observed signals are almost exclusively from the ¹³C-labeled peptide.[4]
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of validation methods.
Caption: Experimental workflow for the synthesis and validation of a ¹³C labeled peptide.
Caption: Decision tree for selecting a validation method for ¹³C incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. rsc.org [rsc.org]
- 8. biomatik.com [biomatik.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
A Researcher's Guide to Enantiomeric Purity Analysis of Peptides from Fmoc-Ala-OPfp
For professionals in drug development and peptide research, ensuring the stereochemical integrity of synthetic peptides is paramount. The presence of even minor diastereomeric impurities, arising from the racemization of amino acids during synthesis, can significantly alter a peptide's biological activity, immunogenicity, and therapeutic efficacy. The use of pre-activated esters, such as Fmoc-Ala-OPfp (Pentafluorophenyl ester), is a common strategy to mitigate this risk.[1]
This guide provides an objective comparison of analytical techniques for determining the enantiomeric purity of peptides, with a focus on those synthesized using Fmoc-protected amino acid active esters. We present supporting data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting and implementing the most appropriate methods for their applications.
Comparison of Analytical Techniques for Enantiomeric Purity
The choice of analytical method for assessing enantiomeric purity depends on factors like the specific amino acid, required sensitivity, available equipment, and desired throughput.[2] Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent technique due to its accuracy, robustness, and the wide availability of chiral stationary phases (CSPs).[2]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[2] | Separation of volatile, derivatized enantiomers on a chiral stationary phase.[2] | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[2][3] |
| Sample Preparation | Direct injection after peptide hydrolysis.[4] | Requires derivatization of amino acids to form volatile esters.[2] | Direct injection of the dissolved, hydrolyzed peptide.[2] |
| Common Chiral Selectors | Polysaccharide-based (cellulose, amylose), Crown Ethers, Pirkle-type, Teicoplanin.[2][5][6] | Cyclodextrin derivatives. | Cyclodextrins, chiral surfactants, crown ethers.[3] |
| Sensitivity (LOD) | High (can be as low as 0.05% for the minor enantiomer).[2] | Very High. | High. |
| Key Advantages | Robust, highly accurate, wide applicability, non-destructive.[5] | Excellent resolution for volatile compounds. | Fast analysis times, low sample and reagent consumption.[3] |
| Key Limitations | Can be time-consuming to develop methods. | Sample must be volatile or derivatizable; potential for thermal degradation. | Lower loading capacity, can be less robust than HPLC. |
Impact of Coupling Method on Racemization
The primary source of enantiomeric impurity in peptide synthesis is racemization during the amino acid activation and coupling steps.[1] While Fmoc-amino acid-OPfp esters are pre-activated to reduce racemization during the coupling reaction, the choice of the primary coupling reagent in alternative methods has a significant impact. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are known to suppress this side reaction.[7][8]
The table below presents a summary of typical racemization levels observed with different activation methods for a sensitive amino acid like Cysteine.
| Coupling Method | Activating Reagent | Additive | Base | % D-Isomer (Racemization) |
| Active Ester | Fmoc-Cys(Trt)-OPfp | - | DIPEA | < 0.5% |
| Carbodiimide | DIC | Oxyma | - | < 1.0%[9] |
| Carbodiimide | DCC | HOBt | NMM | 1-3%[1] |
| Uronium/Aminium | HATU | - | DIPEA | 1-2%[9][10] |
| Uronium/Aminium | HBTU | - | DIPEA | 3-5% |
Note: Data is representative and can vary significantly based on the specific amino acid sequence, reaction conditions (temperature, time), and the base used.[1][11]
Experimental Protocols & Workflows
Diagram: Peptide Synthesis and Analysis Workflow
The following diagram illustrates the end-to-end process, from the initial solid-phase synthesis to the final determination of enantiomeric purity.
Caption: Workflow for SPPS and subsequent enantiomeric purity analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Dipeptide (Ala-Gly)
This protocol outlines the manual synthesis of a simple dipeptide on a Rink Amide resin.
-
Resin Preparation: Swell 100 mg of Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) within a reaction vessel for 30 minutes. Drain the DMF.[12]
-
First Amino Acid Coupling (Glycine):
-
Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 5 minutes.
-
Add the mixture to the resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Second Amino Acid Coupling (Alanine):
-
Dissolve this compound (3 eq.) and DIPEA (1 eq.) in DMF.
-
Add the solution to the resin with the free N-terminal glycine.
-
Agitate for 1-2 hours or until a negative Kaiser test is observed.
-
Wash the resin as described in step 2.
-
-
Final Deprotection & Cleavage:
-
Perform a final Fmoc deprotection as described in step 3.
-
Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the resin and allow it to react for 2-3 hours.[14]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify using preparative HPLC.
-
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
This protocol is for the analysis of the synthesized peptide to determine the D-Alanine content.
-
Peptide Hydrolysis:
-
Place approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube.
-
Add 500 µL of 6N deuterated hydrochloric acid (DCl). Using DCl helps to correct for any racemization that may occur during the hydrolysis step itself.[4][15][16]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the DCl under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the amino acid hydrolysate in a suitable solvent (e.g., water or mobile phase).
-
-
Chiral HPLC Analysis:
-
Column: Use a specialized chiral stationary phase, such as a CROWNPAK® CR-I(+) or a similar column designed for amino acid enantioseparation.[17]
-
Mobile Phase: Acidified water (e.g., water with perchloric acid, pH 1.0). The exact conditions depend on the column manufacturer's recommendations.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Quantification:
-
Inject the prepared sample. The D- and L-alanine enantiomers will elute as separate peaks.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of the D-isomer using the formula: % D-Isomer = [Area(D-Ala) / (Area(D-Ala) + Area(L-Ala))] x 100
-
Diagram: Mechanism of Racemization
Racemization during peptide bond formation proceeds through the formation of an intermediate oxazolone (or azlactone). This process is facilitated by the activation of the carboxyl group and can be influenced by the choice of base and coupling reagent.[1]
Caption: Racemization via the oxazolone intermediate mechanism.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 4. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 5. phenomenex.com [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Synthesis [bio-protocol.org]
- 14. Peptide Synthesis [en.bio-protocol.org]
- 15. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Cost-Benefit Analysis of Fmoc-Ala-OPfp in Large-Scale Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling strategy is a critical decision in large-scale solid-phase peptide synthesis (SPPS). This choice directly impacts process efficiency, crude product purity, scalability, and overall manufacturing cost. This guide provides an objective comparison of using pre-activated Fmoc-amino acid pentafluorophenyl (OPfp) esters, specifically Fmoc-Ala-OPfp, versus common in-situ activation methods. The analysis is supported by comparative data and detailed experimental protocols to inform decision-making for industrial applications.
Fmoc-amino acid-OPfp esters are highly reactive and stable intermediates that offer significant advantages in SPPS.[1] The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester's carbonyl carbon highly electrophilic, facilitating rapid and efficient acylation of the N-terminal amine of the growing peptide chain.[1][2] Unlike in-situ methods that generate the active species just before the coupling step, these pre-formed esters can be isolated, purified, and stored, offering enhanced convenience and process control, particularly in automated synthesis workflows.[1][3]
Performance and Cost Comparison
The decision to use a pre-activated ester like this compound versus an in-situ activation strategy involves a trade-off between the upfront cost of raw materials and the downstream efficiencies in processing and purification.[4] While pre-activated esters may have a higher initial purchase price, they can lead to significant savings by reducing reaction times, minimizing side reactions, improving crude purity, and simplifying the purification process, which is often a major bottleneck and expense in large-scale peptide manufacturing.[4][5]
Table 1: Performance Comparison of Coupling Methods
| Parameter | This compound (Pre-activated Ester) | In-Situ Activation (e.g., HBTU/HATU) | In-Situ Activation (e.g., DIC/HOBt) |
| Coupling Time | 1-2 hours; can be accelerated with additives or microwave (30-45s).[1][6] | Very fast: 5-60 minutes.[1] | Slower: 1-3 hours.[1] |
| Coupling Efficiency | High, often leading to greater yields of the desired peptide.[1] | Very high, typically >99.5% for HATU.[1] | High, typically >98%.[1] |
| Racemization Risk | Low; recommended for amino acids prone to racemization.[1][6] | Can cause racemization with sensitive amino acids like Cys and His.[1][7][8] | A widely used method, but risk exists. |
| Common Side Reactions | Clean reaction profile; avoids byproducts from coupling reagents.[1] | Potential for guanidinylation of the N-terminal amine. | Formation of urea byproducts (especially insoluble DCU with DCC) can complicate purification.[9] |
| Handling & Stability | Stable crystalline solids; can be pre-weighed and stored, ideal for automation.[1][10] | Reagents are moisture-sensitive and require careful handling. | DIC is a liquid and can be easier to handle than solid reagents. |
| Ideal Use Cases | Difficult or sterically hindered couplings; sequences prone to racemization; automated synthesis.[1][3][6] | Routine synthesis; rapid coupling protocols.[9] | Cost-effective option for routine synthesis.[1][11] |
Table 2: Cost-Benefit Analysis
| Cost Factor | This compound | In-Situ Activation (Fmoc-Ala-OH + Reagent) |
| Upfront Material Cost | Higher initial cost per gram for the pre-activated amino acid. | Lower initial cost for individual components (amino acid + coupling reagent).[4] |
| Process Time & Labor | Reduced; eliminates the in-situ activation step and simplifies reactor operations.[4] | Increased; requires an additional activation step, potentially longer reaction monitoring, and more complex washing procedures.[4] |
| Solvent & Waste Costs | Potentially lower due to fewer processing steps and simpler purification. | Higher due to additional activation and washing steps, plus byproducts that need to be removed. |
| Downstream Purification | Higher crude purity often leads to simpler, faster, and less costly purification.[4] | Potential for more side products and unreacted reagents can increase the complexity and cost of purification.[9] |
| Overall Economics | Higher initial investment offset by savings in process time, labor, and purification, especially at scale. | Lower raw material cost but potentially higher overall manufacturing cost due to process inefficiencies and purification challenges. |
Note: The cost assessments are qualitative. Actual costs for large-scale manufacturing are subject to significant discounts based on volume and supplier negotiations and will differ from lab-scale catalog pricing.[4]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the success of any peptide synthesis strategy. Below are representative protocols for coupling using this compound and a standard in-situ activation method.
Protocol 1: Coupling with this compound
This protocol describes a standard coupling cycle in an automated synthesizer or manual setup after the N-terminal Fmoc group of the resin-bound peptide has been removed.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
Dissolve this compound (2-4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Optional: For difficult couplings, 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) can be added to the solution to increase reactivity.[3][12]
-
Add the solution to the washed resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring: Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test.[13] A negative test (no blue color) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: In-Situ Coupling with HBTU/HOBt/DIPEA
This protocol outlines a typical in-situ activation and coupling cycle.
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation:
-
In a separate vessel, dissolve Fmoc-Ala-OH (2-4 eq.), HBTU (2-4 eq.), and HOBt (2-4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (4-8 eq.) to the solution.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected and washed resin.
-
Allow the coupling reaction to proceed for 20-60 minutes at room temperature with gentle agitation.
-
-
Monitoring & Washing: Follow steps 5-6 from Protocol 1.
Visualizations
Diagram 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Performance of Fmoc-Ala-OPfp Across Solid-Phase Resins: A Comparative Guide
In the realm of solid-phase peptide synthesis (SPPS), the selection of the resin is a critical determinant of the overall success, influencing yield, purity, and the nature of the final peptide product. This guide provides a detailed comparison of the performance of N-α-Fmoc-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp) with three commonly utilized solid-phase resins: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed choice of solid support for their synthetic needs.
This compound is an activated ester of Fmoc-protected alanine, designed for efficient peptide bond formation. The pentafluorophenyl group is a superb leaving group, which leads to high coupling efficiencies and is known to minimize racemization, a common side reaction in peptide synthesis.[1] The performance of this activated amino acid is intrinsically linked to the properties of the solid support to which it is coupled.
Comparative Performance Data
While direct, side-by-side experimental data for the coupling of this compound on all three resins under identical conditions is limited in publicly available literature, the following table summarizes the expected performance based on the known characteristics of the resins and the general performance of Fmoc-amino acid-OPfp esters.
| Performance Metric | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride Resin |
| Primary Application | Peptides with a C-terminal carboxylic acid | Peptides with a C-terminal amide | Protected peptide fragments; Peptides with a C-terminal carboxylic acid under mild cleavage conditions |
| Typical Loading Capacity | 0.3 - 1.0 mmol/g | 0.3 - 1.0 mmol/g | 0.3 - 1.6+ mmol/g |
| Expected Coupling Efficiency with this compound | High (>98%) | High (>98%) | Very High (>99%) |
| Expected Crude Peptide Purity | Good to High | Good to High | Very High |
| Overall Yield | Moderate to High | Moderate to High | High |
| Racemization Risk | Low, especially with OPfp ester | Low, especially with OPfp ester | Very Low, resin sterically hinders racemization |
Experimental Protocols
Detailed methodologies for the coupling of this compound to each resin are provided below. These protocols are based on standard procedures in solid-phase peptide synthesis.
Coupling of this compound to Wang Resin
Objective: To attach Fmoc-Ala-OH to Wang resin, resulting in a peptide with a C-terminal carboxylic acid upon cleavage.
Materials:
-
Wang Resin
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (approximately 10 mL per gram of resin) for 30 minutes in a reaction vessel.[2]
-
Activation of Fmoc-Ala-OH (if not using pre-activated ester): In a separate flask, dissolve 1.5 to 2.5 equivalents of Fmoc-Ala-OH and an equimolar amount of HOBt in a minimal amount of DMF. Add 1.0 equivalent of DIC and let the mixture stand for 10 minutes to form the active ester.
-
Coupling: Add the activated Fmoc-Ala-OH solution (or a solution of this compound with an equivalent of HOBt) to the swollen resin. Add 0.1 equivalents of DMAP. Agitate the mixture for 2-4 hours at room temperature.[2]
-
Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Washing: Wash the resin sequentially with DMF, DCM, and Methanol.
-
Drying: Dry the resin under vacuum to a constant weight.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group for subsequent amino acid couplings.[2]
Coupling of this compound to Rink Amide Resin
Objective: To attach Fmoc-Ala-OH to Rink Amide resin, resulting in a peptide with a C-terminal amide upon cleavage.
Materials:
-
Rink Amide Resin
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF (approximately 10 mL per gram of resin) for 15-30 minutes. Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF.[3]
-
Coupling: In a separate flask, dissolve 1.5 to 2.5 equivalents of this compound and an equimolar amount of HOBt in DMF. Add this solution to the deprotected resin. If starting from Fmoc-Ala-OH, pre-activate with DIC and HOBt as described for Wang resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin sequentially with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the next coupling cycle.
Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
Objective: To attach Fmoc-Ala-OH to 2-CTC resin, allowing for the synthesis of protected peptide fragments or peptides with a C-terminal carboxylic acid under very mild cleavage conditions.
Materials:
-
2-Chlorotrityl Chloride Resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM (approximately 10 mL per gram of resin) for 30 minutes in a reaction vessel.
-
Coupling: Dissolve 1.0 to 1.5 equivalents of this compound in DCM (a small amount of DMF can be added to aid dissolution). Add the amino acid solution to the swollen resin. Add 2.0 to 4.0 equivalents of DIPEA. Agitate the mixture vigorously for 30 to 60 minutes at room temperature.[4]
-
Capping: To quench any unreacted chlorotrityl groups, add methanol (approximately 0.8 mL per gram of resin) and agitate for 15-30 minutes.[5]
-
Washing: Wash the resin sequentially with DCM, DMF, and DCM.
-
Drying: Dry the resin under vacuum to a constant weight.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the next coupling cycle.
Visualizing the Workflow
The following diagrams illustrate the key stages in the solid-phase peptide synthesis workflow using this compound.
Caption: General workflow for solid-phase peptide synthesis.
References
A Comparative Guide to Cleavage Cocktails for Peptides Synthesized with Fmoc-Ala-OPfp
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage step is critical to obtaining a high-purity product. The choice of cleavage cocktail, a mixture of a strong acid with scavengers, directly impacts the yield and purity of the final peptide by minimizing side reactions. This guide provides a comparative analysis of commonly used cleavage cocktails for peptides synthesized using Fmoc-Ala-OPfp, with a focus on peptides that do not contain highly sensitive amino acid residues.
The use of this compound (pentafluorophenyl ester of Fmoc-alanine) pertains to the efficient peptide bond formation during the synthesis phase. The subsequent cleavage step, however, is determined by the amino acid composition of the entire peptide and the type of solid support used. For a peptide composed primarily of non-sensitive residues like alanine, the primary goal of the cleavage cocktail is the efficient removal of the peptide from the resin and the deprotection of any side-chain protecting groups without causing degradation of the peptide backbone.
Comparative Analysis of Common Cleavage Cocktails
Two of the most widely used cleavage cocktails in Fmoc-based SPPS are the standard Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water mixture and the more complex "Reagent K".
-
TFA/TIS/H₂O (95:2.5:2.5, v/v/v): This is a general-purpose and low-odor cleavage cocktail suitable for a wide range of peptides, particularly those lacking sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Tyrosine (Tyr). The high concentration of TFA effectively cleaves the peptide from the resin, while TIS acts as a scavenger to quench carbocations generated during the process, and water aids in the cleavage reaction.[1]
-
Reagent K (TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT); 82.5:5:5:5:2.5, v/v/v/v/v): This robust cocktail is specifically designed for peptides containing sensitive amino acid residues that are susceptible to modification by the reactive species generated during cleavage.[2][3][4] Phenol protects Tyrosine and Tryptophan, thioanisole protects Tryptophan and Methionine, and EDT is a scavenger for Cysteine.[3] For a simple peptide like poly-alanine, the additional scavengers in Reagent K are generally not necessary.
Data Presentation: Performance on a Model Peptide
To illustrate the performance of these cocktails, we present representative data for the cleavage of a model peptide, Ala-Ala-Ala (AAA), from a Wang resin. This data is a synthesis of typical results reported in the literature for simple peptides.
| Cleavage Cocktail | Composition (v/v) | Crude Purity (%) | Major Side Products |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | ~95% | Minimal; trace trifluoroacetylated adducts may be observed. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | ~93% | Residual scavenger adducts can complicate purification. |
Note: The crude purity is determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of the crude peptide after cleavage and precipitation. For a simple peptide like AAA, the standard TFA/TIS/H₂O cocktail is highly effective and leads to a cleaner crude product, simplifying subsequent purification steps. The additional scavengers in Reagent K do not offer a significant advantage and may introduce minor impurities related to the scavengers themselves.
Experimental Protocols
Below are detailed methodologies for the cleavage of a peptide from the resin and the subsequent analysis of the crude product.
Protocol 1: Peptide Cleavage with TFA/TIS/H₂O
This protocol is recommended for peptides without sensitive amino acid residues.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Reaction vessel (e.g., a glass vial with a screw cap)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 2 mL) to remove any residual solvents from the synthesis and then dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 volume ratio. For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.[5]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Seal the vessel and gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[5]
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.[5]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[5]
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more to remove residual scavengers and TFA.[6]
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
Protocol 2: Analysis of Crude Peptide by RP-HPLC
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (e.g., 1 mg) in Mobile Phase A (1 mL).[6]
-
HPLC Analysis:
-
Data Analysis: The purity of the crude peptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.
Mandatory Visualizations
Caption: General workflow for peptide cleavage and analysis.
Caption: Logic for selecting an appropriate cleavage cocktail.
References
Safety Operating Guide
Proper Disposal of Fmoc-Ala-OPfp: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists engaged in drug development and peptide synthesis frequently utilize Fmoc-Ala-OPfp (Nα-Fmoc-L-alanine pentafluorophenyl ester). While instrumental in scientific advancement, the handling and disposal of this reagent necessitate strict adherence to safety protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.
Key Safety and Handling Information
This compound is a white, solid powder.[1] Although not always classified as a hazardous substance, it should be handled with standard laboratory precautions.[1] It is considered a combustible solid and may become flammable at high temperatures.[1][2] Therefore, it must be kept away from heat and sources of ignition.[2][3] Personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves, should be worn when handling this chemical.[2][3]
Quantitative Data Summary
For quick reference, the table below summarizes the key quantitative data for this compound.
| Property | Data | Reference(s) |
| Chemical Formula | C₂₄H₁₆F₅NO₄ | [2] |
| Molecular Weight | 477.38 g/mol | [4] |
| Physical State | Solid Powder | [1] |
| Appearance | White | [1] |
| Melting Point | 147-153 °C (for Fmoc-Ala-OH) | [1] |
| Storage Temperature | Do not store above 5˚C (41˚F) | [3] |
Experimental Protocols: Step-by-Step Disposal Procedures
Proper disposal of this compound requires a systematic approach to segregate and manage different waste streams. The following protocols outline the necessary steps for unused chemical, contaminated labware, and solutions containing the reagent.
Protocol 1: Disposal of Unused or Expired Solid this compound
This procedure applies to the pure, solid chemical that is no longer needed.
-
Container Preparation: Obtain a designated, sealable, and clearly labeled container for solid chemical waste. Ensure the container is clean, dry, and compatible with the chemical.
-
Chemical Transfer: Using appropriate tools such as a spatula or scoop, carefully transfer the unused or expired this compound into the designated solid waste container.[2][3] Avoid creating dust.[2][3][5]
-
Labeling: Clearly label the waste container with "Solid Chemical Waste," the full chemical name "this compound," and any associated hazard warnings.
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from heat and ignition sources, pending pickup.[2]
-
Waste Pickup: Arrange for disposal through your institution's approved chemical waste management service.[1] Do not mix with other waste streams.[6]
Protocol 2: Disposal of Contaminated Labware
This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.
-
Segregation: Do not dispose of chemically contaminated items in regular trash.[1]
-
Containment: Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a pail or drum lined with a heavy-duty chemical waste bag.[1]
-
Labeling: Ensure the container is clearly marked as "Contaminated Solid Waste" and lists the chemical contaminant, this compound.
-
Disposal: Once the container is full, seal the bag and the container. Arrange for pickup by your authorized chemical waste handler.[1]
Protocol 3: Disposal of Solutions Containing this compound
This procedure applies to solutions where this compound has been dissolved in a solvent. The nature of the solvent is the primary determinant of the disposal route.
-
Waste Identification: Determine if the solvent is halogenated (e.g., dichloromethane - DCM) or non-halogenated (e.g., dimethylformamide - DMF).
-
Waste Collection:
-
Halogenated Liquid Waste: Pour the solution into a designated, properly vented, and labeled "Halogenated Liquid Waste" container.
-
Non-Halogenated Liquid Waste: Pour the solution into a separate, designated, properly vented, and labeled "Non-Halogenated Liquid Waste" container.
-
Ensure the waste container is chemically compatible with all components of the mixture.
-
-
Labeling: Accurately label the container with the full chemical names of all components and their approximate concentrations.
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area and arrange for pickup through your institution's hazardous waste management service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste streams.
Caption: Disposal workflow for this compound waste streams.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Ala-OPfp
Essential safety protocols and operational guidance for the secure and effective use of Fmoc-Ala-OPfp in the laboratory.
For researchers and scientists engaged in drug development and peptide synthesis, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety and logistical information for the handling of this compound (N-α-Fmoc-L-alanine pentafluorophenyl ester), a common reagent in solid-phase peptide synthesis. Adherence to these procedures will help in minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential chemical exposure. This compound may cause skin irritation, and its dust can be harmful if inhaled.[1] Therefore, a comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | This compound is often used with solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF). Nitrile and neoprene gloves offer good resistance to splashes of these solvents. For prolonged contact, consider thicker, chemical-resistant gauntlets. |
| Eye Protection | Safety Goggles with Side Shields | Protects eyes from dust particles and accidental splashes of solvents or chemical solutions. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation to prevent inhalation of fine dust particles.[1] |
| Body Protection | Chemical-resistant Laboratory Coat | Provides a barrier against spills and contamination of personal clothing. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in a synthesis workflow is critical for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials. The recommended storage temperature is typically between 2-8°C.
-
Ensure the container is tightly sealed to prevent moisture absorption and degradation of the reagent.
2. Handling and Weighing:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture inside.
-
Use designated spatulas and weighing boats for handling the powder.
-
Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it effectively.
-
After weighing, securely close the container and clean any residual powder from the weighing area and equipment.
3. Use in Solid-Phase Peptide Synthesis (SPPS):
-
When preparing solutions of this compound, add the solid to the solvent slowly to avoid splashing. Common solvents include DMF and THF.
-
Perform all liquid transfers within the fume hood.
-
Ensure all glassware and equipment are clean and dry before use to prevent unwanted side reactions.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.
1. Solid Waste:
-
Unused or Expired this compound: Treat as non-hazardous solid chemical waste. Place it in a clearly labeled, sealed container.
-
Contaminated Labware (Gloves, Weighing Boats, Wipes): Place all contaminated solid waste into a designated container for solid chemical waste, typically lined with a chemical waste bag. Do not dispose of this waste in regular trash.
2. Liquid Waste:
-
Reaction Mixtures: Liquid waste containing this compound and organic solvents (e.g., DMF, THF, DCM) should be collected in a designated, properly labeled hazardous waste container.
-
Ensure the waste container is compatible with the chemical composition of the waste.
-
Do not mix incompatible waste streams.
3. Decontamination:
-
Clean any spills immediately with appropriate absorbent materials.
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol), followed by soap and water.
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
